D-Galactal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGMZCTULTIS-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183687 | |
| Record name | Galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21193-75-9, 29485-85-6 | |
| Record name | D-Galactal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21193-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29485-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029485856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
D-Galactal chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of D-Galactal
Abstract
This compound is a glycal, an unsaturated carbohydrate, that serves as a pivotal intermediate in synthetic carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, make it a versatile building block for the synthesis of a wide array of biologically significant molecules, including oligosaccharides and 2-deoxy sugars.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound. Furthermore, it delves into its emerging role in drug development, with a focus on the anti-inflammatory potential of its derivatives as selective ligands for galectin-8.[3]
Chemical Structure
This compound is systematically known as (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.[4][5] It is a derivative of D-galactopyranose in which the anomeric hydroxyl group and the hydroxyl group at the C-2 position have been removed to form a double bond between C-1 and C-2.[4]
| Identifier | Value |
| IUPAC Name | (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol[4][5] |
| SMILES String | OC[C@H]1OC=C--INVALID-LINK--[C@H]1O |
| InChI Key | YVECGMZCTULTIS-HSUXUTPPSA-N |
| InChI | 1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1 |
| CAS Number | 21193-75-9[1] |
Physicochemical Properties
This compound typically appears as a white crystalline solid or powder.[1][6] It is sensitive to moisture and should be stored in a cool, dry place, often under an inert atmosphere.[1][7]
| Property | Value |
| Molecular Formula | C₆H₁₀O₄[1] |
| Molecular Weight | 146.14 g/mol [1] |
| Melting Point | 99-103 °C |
| Boiling Point | 325.5 °C at 760 mmHg[1] |
| Density | 1.414 g/cm³[1] |
| Solubility | Slightly soluble in acetonitrile and methanol.[1][2] Soluble in DMSO, DMF, and water.[5] |
| Optical Activity | [α]22/D −21.5°, c = 1.2 in methanol |
| Storage Temperature | 2-8°C[1] |
Experimental Protocols
This compound is a crucial starting material for various chemical transformations. Its derivatives are of significant interest in medicinal chemistry and drug development.
Synthesis of this compound from D-Galactose
This protocol outlines the conversion of D-galactose to this compound, which typically involves acetylation, bromination, reductive elimination, and deacetylation.
Methodology:
-
Acetylation: D-Galactose is first peracetylated to protect the hydroxyl groups. To a stirred solution of D-Galactose in dichloromethane (DCM), excess acetic anhydride and a catalytic amount of perchloric acid are added at 0°C.[8][9]
-
Bromination: The peracetylated galactose is then treated with a solution of hydrogen bromide (HBr) in acetic acid at 0°C and stirred at room temperature for several hours to form the glycosyl bromide.[9]
-
Reductive Elimination: The resulting crude bromide is subjected to a reductive elimination using zinc dust in a buffered acetic acid solution (e.g., with sodium dihydrogen phosphate) to form the glycal double bond, yielding 3,4,6-tri-O-acetyl-D-galactal.[8]
-
Deacetylation (Zemplén conditions): The acetyl protecting groups are removed by treating the 3,4,6-tri-O-acetyl-D-galactal with a catalytic amount of sodium methoxide in methanol. The reaction is neutralized with an acidic resin (e.g., IR-120) and purified by silica gel column chromatography to afford pure this compound.[8][9]
Synthesis of C-3 Substituted this compound Derivatives
C-3 substituted derivatives of this compound have shown promise as selective inhibitors of galectin-8.[3][10]
Methodology:
-
Stannylene-mediated 3-O-alkylation: this compound is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.[3][10]
-
Alkylation: The activated intermediate is then reacted with a functionalized methyl chloride, such as benzimidazolylmethyl chloride or quinolylmethyl chloride, to introduce the desired substituent at the C-3 position.[3][10]
-
Hydrolysis (for ester derivatives): If the introduced substituent contains an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate, which often demonstrates improved biological activity.[3][10]
Role in Drug Development and Signaling Pathways
Recent research has highlighted the potential of this compound derivatives as therapeutic agents, particularly in the context of inflammation.[3] C-3 substituted this compound derivatives have been identified as selective ligands for the N-terminal domain of galectin-8 (galectin-8N), a protein implicated in inflammation, tumor progression, and immune responses.[3][11]
In functional assays using the MDA-MB-231 human breast cancer cell line, a this compound-benzimidazole hybrid demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[3] This suggests that by binding to galectin-8N, these compounds can interfere with its downstream signaling pathways that lead to the production of these pro-inflammatory cytokines.[3]
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
Conclusion
This compound is a cornerstone of modern carbohydrate chemistry, providing a gateway to a multitude of complex and biologically active molecules. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers. The recent discovery of the anti-inflammatory properties of its derivatives, through the selective inhibition of galectin-8, opens new avenues for the development of novel therapeutics. This guide provides the foundational knowledge required for scientists and drug development professionals to effectively utilize this compound in their research endeavors.
References
- 1. Cas 21193-75-9,this compound | lookchem [lookchem.com]
- 2. This compound | 21193-75-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H10O4 | CID 2734735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthose.com [synthose.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 21193-75-9 | MG00832 | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
- 10. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of D-Galactal from D-Galactose
Introduction
D-Galactal is a pivotal glycal, an unsaturated carbohydrate derivative, that serves as a versatile building block in the synthesis of a wide array of biologically significant molecules, including oligosaccharides and glycoconjugates.[1] Its characteristic double bond between carbons 1 and 2 allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of a common and effective multi-step synthesis of this compound starting from D-galactose, intended for researchers, scientists, and professionals in the field of drug development.
Overall Synthetic Pathway
The transformation of D-galactose into this compound is typically achieved through a four-step sequence. This pathway involves the protection of hydroxyl groups via acetylation, conversion to a glycosyl halide intermediate, a reductive elimination to form the glycal structure, and a final deprotection step.
Caption: Figure 1. Overall workflow for the synthesis of this compound from D-galactose.
Experimental Protocols and Data
This section provides detailed experimental methodologies for each key step in the synthesis of this compound. Quantitative data, including reaction conditions and yields, are summarized in the subsequent tables.
Step 1: Synthesis of Penta-O-acetyl-D-galactopyranose (Acetylation)
The initial step involves the complete acetylation of all hydroxyl groups of D-galactose to protect them and enhance solubility in organic solvents.
Protocol:
-
Dissolve sodium acetate (0.0601 mol) in acetic anhydride (0.3005 mol) with stirring and heat the solution to 70°C.[2]
-
Add dried D-galactose (0.055 mol) to the heated solution.[2]
-
Increase the temperature to 95°C and continue stirring the reaction for 18 hours.[2]
-
After the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.[2]
-
Extract the product with dichloromethane (DCM).[2]
-
Collect the organic layer and remove the solvent under reduced pressure to obtain the crude galactose pentaacetate.[2]
Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (Bromination)
The fully acetylated galactose is converted into a reactive glycosyl bromide, an essential intermediate for forming the glycal double bond.[3]
Protocol:
-
To a stirred solution of the starting D-Galactose derivative (e.g., pentaacetate) in dichloromethane (DCM) at 0°C, add a solution of hydrogen bromide (HBr) in acetic acid dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with ice-cold water.
-
Dilute the mixture with ethyl acetate and perform a standard aqueous workup to isolate the crude product.
Step 3: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal (Reductive Elimination)
This critical step involves the reductive elimination of the bromide and the adjacent acetate group from the acetobromogalactose intermediate to form the characteristic double bond of the glycal.[4]
Protocol:
-
Prepare a solution of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide in a mixture of diethyl ether and water.[5]
-
Add zinc powder to the solution.[5]
-
Add acetic acid to the reaction mixture.[5]
-
Stir the reaction vigorously at 0°C for 1 hour under an inert atmosphere.[5]
-
Upon completion (monitored by TLC), filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the acetylated galactal.
Step 4: Synthesis of this compound (Deacetylation)
The final step is the removal of the acetyl protecting groups to yield the target molecule, this compound.
Protocol:
-
Dissolve 3,4,6-tri-O-acetyl-D-Galactal (1.83 mmol) in methanol (10 mL).
-
Add a catalytic amount of sodium methoxide (2.196 mmol) to the stirred solution at room temperature.
-
Optionally, add IR 120 resin to neutralize the reaction.
-
Stir the reaction for approximately 20 minutes at room temperature.[5]
-
After completion, separate the mixture from the resin (if used) and concentrate the solvent using a rotary evaporator to obtain this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions involved in the synthesis of this compound from D-galactose.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature | Time | Yield (%) | Reference |
| 1 | Acetylation | D-Galactose, Acetic Anhydride, Sodium Acetate | 95°C | 18 h | 98% | [2] |
| 2 | Bromination | Pentaacetylgalactose, HBr in Acetic Acid | Room Temp. | 6 h | - | |
| 3 | Reductive Elimination | Acetobromogalactose, Zinc, Acetic Acid | 0°C | 1 h | - | [5] |
| 4 | Deacetylation | Tri-O-acetyl-D-galactal, Sodium Methoxide, Methanol | Room Temp. | ~20 min | - | [5] |
Note: Specific yield data for all steps were not available in the provided search results but are typically high for this well-established sequence.
Logical Flow of Reaction Intermediates
The synthesis progresses through a series of well-defined intermediates where functional groups are sequentially modified to achieve the final product structure.
Caption: Figure 2. Logical progression of intermediates in this compound synthesis.
Conclusion
The synthesis of this compound from D-galactose is a robust and high-yielding process that relies on fundamental carbohydrate chemistry principles, including protection, activation, elimination, and deprotection. The detailed protocols and structured data presented in this guide offer a clear and reproducible pathway for obtaining this valuable synthetic intermediate, facilitating further research and development in glycochemistry and medicinal applications.
References
A Technical Guide to D-Galactal as a Versatile Synthon for Oligosaccharide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of D-Galactal
This compound is a glycal, an unsaturated cyclic enol ether derivative of D-galactose.[1] Its unique structure, featuring a reactive double bond between carbons C1 and C2, makes it an exceptionally valuable and versatile building block in modern carbohydrate chemistry.[2][3] Unlike standard monosaccharides, the enol ether functionality of this compound allows for a wide array of stereoselective transformations, providing efficient access to 2-deoxy-2-functionalized glycosyl donors. These donors are critical intermediates for the synthesis of complex oligosaccharides, which play pivotal roles in biological processes such as cell-cell recognition, immune response, and pathogenesis.[4] This guide provides an in-depth overview of the key chemical transformations of this compound, detailed experimental protocols, and its application in oligosaccharide assembly.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below, providing essential data for its handling and use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][5] |
| Molecular Weight | 146.14 g/mol | [1][5] |
| Appearance | White crystalline solid/powder | [3][5] |
| Melting Point | 99-103 °C | [5] |
| Optical Activity [α] | -21.5° (c = 1.2 in methanol) | |
| Solubility | Soluble in water; slightly soluble in methanol and acetonitrile. | [3][5] |
| Storage Temperature | 2-8°C, moisture sensitive | [5] |
Core Synthetic Transformations of the Glycal Double Bond
The reactivity of the C1-C2 double bond is central to the utility of this compound. Electrophilic additions across this bond allow for the introduction of diverse functionalities at the C2 position and the simultaneous installation of a leaving group or precursor at the anomeric (C1) center. Key transformations include azidonitration, epoxidation, and dihydroxylation.
Azidonitration and Azidochlorination
The azidonitration reaction is a cornerstone transformation for converting glycals into 2-azido-2-deoxyglycosyl derivatives. The 2-azido group serves as a non-participating protecting group, which is crucial for achieving 1,2-cis glycosidic linkages, and can be readily reduced to an amine to generate amino sugars.[6] The reaction of tri-O-acetyl-D-galactal with ceric ammonium nitrate (CAN) and sodium azide yields a mixture of 2-azido-1-nitrate products.[7][8] A related, often higher-yielding, procedure is the azidochlorination.[9]
| Product Isomer | Reagents | Solvent | Yield | Reference(s) |
| 2-azido-1-nitrate (β-galacto) | CAN, NaN₃ | Acetonitrile | 53% | [6][7][8] |
| 2-azido-1-nitrate (α-galacto) | CAN, NaN₃ | Acetonitrile | 22% | [6][7][8] |
| 2-azido-1-nitrate (α-talo) | CAN, NaN₃ | Acetonitrile | 8% | [7][8] |
| 2-azido-1-chloride | FeCl₃·6H₂O, NaN₃, H₂O₂ | Acetonitrile | ~75% (galacto) | [9] |
-
Preparation: Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq, e.g., 110 mg, 0.403 mmol) in anhydrous acetonitrile (2 mL).
-
Cooling: Cool the solution to -30°C in an appropriate cooling bath.
-
Reagent Addition: To the cooled solution, add FeCl₃·6H₂O (1.6 eq, 174 mg, 0.644 mmol), NaN₃ (2.2 eq, 57.6 mg, 0.886 mmol), and 30% H₂O₂ (2.2 eq, 90.4 μL, 0.886 mmol).
-
Reaction Monitoring: Stir the reaction at -30°C and monitor its completion by Thin Layer Chromatography (TLC) using a toluene-ethyl acetate (4:1) mobile phase.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride. Further purification can be performed by silica gel chromatography.
Epoxidation
Epoxidation of the glycal double bond produces 1,2-anhydrosugars, which are highly reactive and valuable intermediates for oligosaccharide synthesis.[10] These epoxides can be opened by a variety of nucleophiles (e.g., alcohol acceptors) to form glycosidic bonds, often with high stereoselectivity. A highly efficient method involves the use of dimethyldioxirane (DMDO), which can be generated in situ from Oxone® and acetone.[10][11][12] This approach avoids the need to handle potentially unstable solutions of isolated DMDO.[10]
| Starting Material | Epoxidation Reagent | Selectivity | Yield | Reference(s) |
| 3,4,6-Tri-O-benzyl-D-galactal | DMDO (in situ) | 100% (α-epoxide) | 99% | [10][11][12] |
| 3,4,6-Tri-O-acetyl-D-glucal* | DMDO (in situ) | 7:1 (gluco:manno) | 87% | [10][11][12] |
| Note: Data for the closely related D-glucal derivative is included for comparison. |
-
Setup: To a vigorously stirred, ice-cooled (0°C) biphasic solution of 3,4,6-tri-O-benzyl-D-galactal (1.0 eq, e.g., 3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (3 mL), and saturated aqueous NaHCO₃ (50 mL), add a solution of Oxone® (2.0 eq, 8.87 g, 14.42 mmol) in H₂O (35 mL) dropwise over 15 minutes.
-
Reaction: Vigorously stir the mixture at 0°C for 30 minutes and then at room temperature for an additional 2 hours.
-
Extraction: Separate the organic phase. Extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose product.
Dihydroxylation
cis-Dihydroxylation of the glycal double bond provides direct access to sugar 1,2-diols. While osmium tetroxide is the classic reagent for this transformation, recent methods have focused on more practical and less toxic catalytic systems. An efficient bimetallic system using RuCl₃/CeCl₃ with NaIO₄ as the terminal oxidant allows for highly stereoselective dihydroxylation of glycals under mild conditions.[13] This reaction typically yields products with an equatorial hydroxyl group at the C2 position.
| Starting Material | Catalyst System | Major Product Stereochemistry | Yield | Reference(s) |
| 3,4,6-Tri-O-acetyl-D-glucal | RuCl₃/CeCl₃/NaIO₄ | D-gluco (equatorial C2-OH) | 92% | [13] |
| 3,4,6-Tri-O-benzyl-D-glucal | RuCl₃/CeCl₃/NaIO₄ | D-gluco (equatorial C2-OH) | 90% | [13] |
| 3,4,6-Tri-O-acetyl-D-galactal | RuCl₃/CeCl₃/NaIO₄ | D-galacto (equatorial C2-OH) | 89% | [13] |
-
Setup: To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in a 1:1:1 mixture of EtOAc/CH₃CN/H₂O, add CeCl₃·7H₂O (0.1 eq) and RuCl₃·xH₂O (0.02 eq).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Oxidant Addition: Add NaIO₄ (1.2 eq) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 15-20 minutes, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ solution. Extract the mixture with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting residue by silica gel column chromatography to yield the 1,2-diol product.
Protecting Group Strategies
The synthesis of complex oligosaccharides is impossible without a robust strategy for the selective protection and deprotection of hydroxyl groups. Protecting groups are required to prevent undesired side reactions and to direct glycosylation to a specific position on an acceptor molecule.[14] Common protecting groups for the hydroxyls on a this compound scaffold include acyl (e.g., acetyl), benzyl, and silyl ethers (e.g., TIPS, TBDPS).[2][11] The choice of protecting group is dictated by its stability to subsequent reaction conditions and the availability of mild, selective methods for its removal (orthogonality).[15][16]
This protocol describes the selective protection of the primary C6 hydroxyl group of this compound cyclic 3,4-carbonate.
-
Preparation: Dissolve this compound cyclic 3,4-carbonate (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (1.5-2.0 eq).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add triisopropylsilyl chloride (TIPSCl) (1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with methanol and dilute with DCM. Wash the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Conclusion
This compound and its derivatives are powerful and indispensable tools for the construction of complex oligosaccharides. The ability to efficiently and stereoselectively functionalize the C1 and C2 positions through reactions like azidonitration and epoxidation provides access to a wide range of glycosyl donors. When combined with modern protecting group strategies, these this compound-derived building blocks enable the systematic assembly of biologically significant glycans. The protocols and data summarized in this guide offer a foundational resource for researchers aiming to leverage the synthetic potential of this compound in drug discovery and chemical biology.
References
- 1. This compound | C6H10O4 | CID 2734735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of D-[U-{sup 13}C]Glucal, D-[U-{sup 13}C] Galactal, and L-[U-{sup 13}C]Fucose for NMR structure studies of oligosaccharides (Conference) | OSTI.GOV [osti.gov]
- 5. Cas 21193-75-9,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The azidonitration of tri-O-acetyl-D-galactal | Semantic Scholar [semanticscholar.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct epoxidation of D-glucal and this compound derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Protective Groups [organic-chemistry.org]
Infrared Spectrum Analysis of D-Galactal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the infrared (IR) spectrum analysis of D-Galactal, a pivotal glycal in carbohydrate chemistry. This compound, derived from D-galactopyranose, serves as a versatile building block for the synthesis of oligosaccharides and is increasingly recognized for its potential in drug development, particularly as a scaffold for designing inhibitors of enzymes like β-D-galactosidase and galectin-8.[1][2] Understanding its structural features through techniques like Fourier Transform Infrared (FTIR) spectroscopy is fundamental for quality control, structural elucidation, and the development of its derivatives as therapeutic agents.
Principles of Infrared Spectroscopy of Carbohydrates
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The molecule absorbs energy at frequencies that correspond to its natural vibrational modes, resulting in an infrared spectrum that acts as a unique molecular "fingerprint".[3]
For a complex carbohydrate like this compound (C₆H₁₀O₄), the spectrum reveals absorptions characteristic of its various functional groups. The number of vibrational modes can be calculated as 3N-6 for non-linear molecules, where N is the number of atoms.[4] Key vibrational modes for this compound include stretching and bending of its O-H, C-H, C=C, and C-O bonds. The region between 1200 and 950 cm⁻¹ is often considered the 'fingerprint' region for carbohydrates, as it contains complex vibrations specific to the pyranose ring structure.[5][6]
Quantitative Infrared Spectrum Analysis of this compound
The following table summarizes the characteristic infrared absorption bands for this compound. The assignments are based on the known functional groups of the molecule and established correlation tables for carbohydrate spectroscopy.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretching | Hydroxyl (-OH) |
| 3100 - 3020 | Medium | =C-H Stretching | Vinylic C-H (Alkene) |
| 3000 - 2850 | Medium | C-H Stretching | Aliphatic C-H |
| ~1650 | Medium to Weak | C=C Stretching | Alkene |
| 1470 - 1350 | Medium | C-H Bending / Scissoring | Aliphatic C-H |
| 1200 - 1000 | Strong, Complex | C-O Stretching | Alcohols, Ether |
| 950 - 700 | Medium | C-O-H, C-C-H Bending | Pyranose Ring Vibrations |
Note: The exact peak positions and intensities can vary depending on the sample preparation method (e.g., KBr pellet, ATR), physical state, and intermolecular hydrogen bonding.
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol details the methodology for obtaining a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is common for solid powder samples due to its minimal sample preparation requirements.
Objective: To obtain the infrared spectrum of a solid this compound sample.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).
-
This compound sample (white powder).[7]
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions.
-
Ensure the ATR crystal surface is clean. Clean with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically averaged to improve the signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum of this compound.
-
Perform peak picking to identify the wavenumbers of the absorption maxima.
-
Correlate the observed absorption bands with specific functional groups using the data in the table above and standard IR correlation charts.
-
-
Cleaning:
-
Retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast guidelines for maximum clarity.
Caption: Experimental workflow for FTIR analysis of this compound using ATR.
Application in Drug Development: Targeting Galectin-8
Recent research has highlighted the potential of C-3 substituted this compound derivatives as selective ligands for the N-terminal domain of galectin-8 (galectin-8N).[1][8] Galectin-8 is a carbohydrate-binding protein implicated in inflammation, tumor progression, and modulation of the immune system.[9][10] By binding to galectin-8, these this compound derivatives can inhibit its downstream signaling pathways, which are responsible for the production of pro-inflammatory cytokines like IL-6 and IL-8.[1][9] This makes this compound a valuable scaffold for developing novel anti-inflammatory and potentially anti-cancer agents.[8][10]
Caption: Inhibition of the Galectin-8 signaling pathway by this compound derivatives.
Conclusion
FTIR spectroscopy is an indispensable, non-destructive tool for the analysis of this compound.[11] It provides rapid and reliable information regarding the presence of key functional groups, which is crucial for confirming molecular identity and ensuring purity. For researchers in drug development, this foundational structural data underpins the synthesis and evaluation of novel this compound derivatives aimed at modulating biological pathways, such as those governed by galectin-8, opening new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Biochemical Assay Reagents | 21193-75-9 | Invivochem [invivochem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Cas 21193-75-9,this compound | lookchem [lookchem.com]
- 8. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rockymountainlabs.com [rockymountainlabs.com]
D-Galactal Derivatives: A Technical Guide to Their Biological Activities
For Immediate Release
This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of D-galactal derivatives. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, detailed experimental protocols, and elucidates the underlying mechanisms of action through signaling pathway diagrams.
Introduction
This compound, an unsaturated monosaccharide derived from D-galactose, and its derivatives have emerged as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. This guide focuses on the structure-activity relationships, experimental validation, and future directions in the exploration of this compound derivatives as potential therapeutic agents.
Synthesis of C-3 Substituted this compound Derivatives
The primary synthetic route to biologically active this compound derivatives involves the selective modification at the C-3 position. A widely employed method is the stannylene-mediated 3-O-alkylation.[1]
Experimental Protocol: Synthesis of C-3 Substituted this compound Derivatives[1]
-
Stannylene-mediated 3-O-activation: this compound is treated with a stannylating agent, such as dibutyltin oxide, to selectively activate the hydroxyl group at the C-3 position.
-
Alkylation: The activated intermediate is then reacted with a variety of functionalized methyl chlorides (e.g., benzimidazolylmethyl chlorides, quinolylmethyl chlorides) to introduce the desired substituent at the C-3 position.
-
Hydrolysis: For derivatives containing an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate. This modification has been shown to often improve biological activity.
Anti-inflammatory Activity: Inhibition of Galectin-8
A significant area of research has focused on the anti-inflammatory properties of this compound derivatives, specifically their ability to act as selective ligands for galectin-8. Galectins are a family of β-galactoside-binding proteins involved in various pathological processes, including inflammation and tumor progression.[2] Galectin-8, in particular, is a key target for therapeutic intervention in these areas.[2]
Quantitative Data: Binding Affinities for Galectin-8N
The binding affinities of several this compound derivatives for the N-terminal domain of galectin-8 (galectin-8N) have been quantified using a competitive fluorescence polarization assay.[2] The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.
| Compound | Target | Kd (μM) | Selectivity over Galectin-3 | Reference |
| This compound | Galectin-8N | ~240 | - | [2] |
| This compound-benzimidazole hybrid (6a) | Galectin-8N | 48 | 15-fold | [2] |
Experimental Protocol: Competitive Fluorescence Polarization Assay[2]
This assay is employed to determine the binding affinity of the synthesized this compound derivatives for various galectins.
-
Principle: The assay measures the change in fluorescence polarization that occurs when a small, fluorescently labeled carbohydrate ligand binds to a larger galectin protein.
-
Competition: Unlabeled this compound derivatives are introduced to compete with the fluorescent ligand for binding to the galectin.
-
Measurement: The concentration of the this compound derivative required to displace 50% of the fluorescent ligand is determined.
-
Calculation: This value is then used to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Functional Activity: Inhibition of Pro-inflammatory Cytokine Secretion
In a cellular context, this compound derivatives have been shown to modulate inflammatory responses. A this compound-benzimidazole hybrid demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) in the MDA-MB-231 human breast cancer cell line.[2] This provides strong evidence for the anti-inflammatory potential of this class of compounds.
Experimental Protocol: Cytokine Secretion Assay[2]
This assay evaluates the functional effect of this compound derivatives on inflammatory signaling in cells.
-
Cell Culture: MDA-MB-231 cells are cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of the this compound derivatives.
-
Incubation: The treated cells are incubated for a specific duration to allow for changes in cytokine secretion.
-
Supernatant Collection: The cell culture supernatant, which contains the secreted cytokines, is collected.
-
Quantification: The levels of IL-6 and IL-8 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway: Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of C-3 substituted this compound derivatives are believed to be mediated through the inhibition of galectin-8.[1] By binding to the N-terminal domain of galectin-8, these compounds can interfere with its downstream signaling pathways that lead to the production of pro-inflammatory cytokines. The precise mechanism by which galectin-8 regulates cytokine secretion is an active area of research.[1]
Anticancer Activity
The potential anticancer activity of this compound derivatives is primarily linked to their inhibition of galectin-8, which is known to be involved in tumor progression and metastasis.[2] However, direct cytotoxicity of these compounds has also been investigated.
Cytotoxicity Evaluation
A (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) assay was conducted on K562 and MDA-MB-231 cancer cell lines to assess the direct antitumor activity of a this compound-benzimidazole hybrid and related compounds. The results indicated that these compounds did not decrease the viability of the cancer cell lines at concentrations up to 100 μM, suggesting a lack of direct cytotoxic effects.[3][4]
Experimental Protocol: MTS Assay for Cytotoxicity[3][4]
-
Cell Seeding: Cancer cell lines (e.g., K562, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Glycosidase Inhibition
This compound itself is a known inhibitor of β-D-galactosidase.[5][6][7][8][9] This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides. The inhibitory properties of this compound derivatives against this and other glycosidases are an area of ongoing investigation.
Experimental Protocol: β-D-Galactosidase Inhibition Assay
A common method to assess β-D-galactosidase inhibition involves a colorimetric assay using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Enzyme and Inhibitor Incubation: The β-D-galactosidase enzyme is pre-incubated with various concentrations of the this compound derivative.
-
Substrate Addition: The reaction is initiated by the addition of ONPG.
-
Reaction and Termination: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C) and then stopped, often by the addition of a high pH solution (e.g., sodium carbonate).
-
Colorimetric Measurement: The amount of o-nitrophenol produced is quantified by measuring the absorbance at a specific wavelength (e.g., 420 nm).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Antiviral Activity
The potential of this compound derivatives as antiviral agents is an emerging field of study. Glycomimetics, including derivatives of unsaturated sugars like this compound, are being explored as inhibitors of viral entry and replication processes. Key viral targets include surface glycoproteins like neuraminidase in the influenza virus. While specific data on this compound derivatives is limited, the following protocols are standard for evaluating antiviral efficacy.
Experimental Protocol: Neuraminidase Inhibition Assay
This assay is used to screen for compounds that inhibit the activity of the influenza virus neuraminidase, which is crucial for the release of new virus particles from infected cells.
-
Enzyme and Inhibitor Incubation: Influenza neuraminidase is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured over time using a fluorometer.
-
IC50 Calculation: The concentration of the inhibitor required to reduce the neuraminidase activity by 50% (IC50) is determined.
Experimental Protocol: Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit virus infection and replication.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with different concentrations of the this compound derivative.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay Application: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The effective concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse biological activities. The well-established anti-inflammatory effects, mediated through the selective inhibition of galectin-8, open avenues for the development of novel therapeutics for inflammatory diseases and potentially cancer. While their direct anticancer and antiviral activities require further extensive investigation, the foundational knowledge of their synthesis and interaction with biological targets provides a strong basis for future research.
Future efforts should focus on:
-
Expanding the library of this compound derivatives through innovative synthetic strategies.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Elucidating the precise molecular mechanisms underlying their biological effects, particularly in the context of antiviral and anticancer activities.
-
Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models.
This technical guide serves as a valuable resource for the scientific community to advance the exploration of this compound derivatives in drug discovery and development.
References
- 1. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RUL - Structure-guided design of this compound derivatives with high affinity and selectivity for the galectin-8 n-terminal domain [repozitorij.uni-lj.si]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. scilit.com [scilit.com]
- 7. Inhibition of beta-D-galactosidases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ineffectiveness of analogs of this compound as competitive inhibitors of, and substrates for, beta-D-galactosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
The Role of D-Galactal in Elucidating Carbohydrate-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-galactal, an unsaturated carbohydrate derivative of D-galactose, has emerged as a powerful and versatile tool in the field of glycobiology. Its unique chemical properties, particularly the presence of an endocyclic double bond, make it an invaluable scaffold for the design of chemical probes, inhibitors, and glycomimetics to study the intricate interactions between carbohydrates and proteins. These interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, the ability to modulate and study these interactions holds immense therapeutic potential.
This technical guide provides an in-depth overview of the applications of this compound in the study of carbohydrate-protein interactions, with a particular focus on its use in the context of galectins and glycosidases. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.
This compound as a Scaffold for High-Affinity Ligands
The galectin family of β-galactoside-binding proteins plays a crucial role in various physiological and pathological processes, including inflammation, tumor progression, and metastasis.[1] Galectin-8, in particular, has been identified as a significant player in tumor growth and metastasis, making it a compelling target for therapeutic intervention.[1] The development of selective inhibitors for specific galectins is a key challenge in the field.[1]
This compound has proven to be a promising mimic of galactose for the design and optimization of ligands targeting the N-terminal domain of galectin-8 (galectin-8N).[2][3] The endocyclic double bond of this compound is hypothesized to contribute to an increased binding affinity for galectin-8N.[2][3] Structure-guided design and synthesis of C-3 substituted this compound derivatives have led to the identification of potent and selective inhibitors.[2][4]
Quantitative Data: Binding Affinities of this compound Derivatives
The binding affinities of various this compound derivatives for galectin-8N and their selectivity over other galectins have been determined using competitive fluorescence polarization assays.[1][2] The dissociation constant (Kd) is a quantitative measure of binding affinity, with lower values indicating stronger binding.
| Compound | Target | Kd (μM) | Selectivity over Galectin-3 | Reference |
| This compound | Galectin-8N | ~240 | - | [1] |
| This compound-benzimidazole hybrid (6a) | Galectin-8N | 48 | 15-fold | [1][2][4] |
| Quinoline-galactal derivative | Galectin-8N | - | - | [1] |
| Benzimidazole-galactoside 1 | Galectin-8N | - | - | [2] |
| Tricyclic carbohydrate-benzene hybrid 2 | Galectin-8N | - | - | [2] |
Note: For a comprehensive list of all tested derivatives and their respective Kd values, please refer to the original publications.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound and its derivatives in studying carbohydrate-protein interactions.
Synthesis of C-3 Substituted this compound Derivatives
The synthesis of C-3 substituted this compound derivatives is a critical step in developing novel probes and inhibitors. A general approach involves the alkylation of this compound at the O-3 position.[3]
General Synthetic Scheme:
Caption: General workflow for the synthesis of C-3 substituted this compound derivatives.
Detailed Steps:
-
Stannylene-mediated 3-O-alkylation: this compound is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.[1]
-
Alkylation: The activated intermediate is then reacted with various functionalized methyl chlorides, such as benzimidazolylmethyl chlorides or quinolylmethyl chlorides, to introduce the desired substituent at the C-3 position.[1][3]
-
Hydrolysis (if applicable): For derivatives containing ester groups, subsequent alkaline hydrolysis can be performed to yield the corresponding carboxylic acids.[3]
Competitive Fluorescence Polarization Assay for Galectin Binding
This assay is a powerful tool for determining the binding affinities of unlabeled compounds, such as this compound derivatives, to galectins.[1][2]
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled carbohydrate ligand upon binding to a larger galectin protein. Unlabeled competitor compounds displace the fluorescent ligand, leading to a decrease in polarization. The concentration of the competitor required to displace 50% of the fluorescent ligand is used to calculate the dissociation constant (Kd).[1]
Caption: Workflow for the competitive fluorescence polarization assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the galectin, a fluorescently labeled carbohydrate probe, and serial dilutions of the this compound derivative (competitor) in an appropriate buffer.
-
Assay Plate Setup: In a microplate, combine fixed concentrations of the galectin and the fluorescent probe with varying concentrations of the competitor compound.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to determine the IC50 value (the concentration of competitor that inhibits 50% of the fluorescent probe binding). The Kd can then be calculated from the IC50 value.
Cytokine Secretion Assay
This functional assay evaluates the ability of this compound derivatives to modulate inflammatory responses in a cellular context.[1]
Principle: The assay measures the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), secreted by cells in response to treatment with this compound derivatives. A reduction in cytokine secretion indicates an anti-inflammatory effect.[1]
Caption: Workflow for the cytokine secretion assay.
Methodology:
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) under standard conditions.[1]
-
Treatment: Treat the cells with varying concentrations of the this compound derivatives.
-
Incubation: Incubate the treated cells for a specific period to allow for changes in cytokine secretion.[1]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 and IL-8 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the dose-dependent effect of the this compound derivatives on cytokine secretion.
This compound in the Study of Glycosidases
This compound and its analogs have also been investigated as inhibitors of β-D-galactosidases.[5][6] These enzymes are involved in the cleavage of β-D-galactoside linkages. The unsaturated nature of the glycal ring in this compound makes it a potential transition-state analog inhibitor for these enzymes. While some studies have shown this compound to be a strong inhibitor, others have found certain analogs to be ineffective, suggesting that the binding is highly specific and may require the presence of a co-substrate like water or an alcohol.[7][8]
Chemoenzymatic Synthesis
The versatility of this compound extends to its use in chemoenzymatic synthesis, a powerful strategy that combines the advantages of chemical synthesis and enzymatic catalysis to produce complex glycostructures. While specific protocols involving this compound were not detailed in the provided search results, chemoenzymatic approaches are generally employed to achieve high stereoselectivity and reduce the number of protection and deprotection steps often required in traditional carbohydrate synthesis.[9]
Signaling Pathways Modulated by this compound Derivatives
The anti-inflammatory effects of C-3 substituted this compound derivatives are believed to be mediated through the inhibition of galectin-8. By binding to the N-terminal domain of galectin-8, these compounds can interfere with its downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[1][10] Galectin-8 has been shown to activate signaling cascades involving AKT, ERK, JNK, and NF-κB, which ultimately promote the expression of cytokines like IL-6 and IL-8.[10]
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
Conclusion
This compound has proven to be an exceptionally valuable molecular tool for investigating the complex world of carbohydrate-protein interactions. Its utility as a scaffold for designing potent and selective inhibitors of galectins, particularly galectin-8, has opened new avenues for the development of anti-inflammatory and potentially anti-cancer therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and its derivatives. The continued investigation into the diverse applications of this versatile glycal will undoubtedly lead to a deeper understanding of fundamental biological processes and the development of novel therapeutic strategies.
References
- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 3. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of beta-D-galactosidases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ineffectiveness of analogs of this compound as competitive inhibitors of, and substrates for, beta-D-galactosidase from Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of D-Galactal: A Precursor for 2-Deoxy Sugars
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy sugars are integral components of numerous biologically active molecules, including antibiotics, anticancer agents, and other therapeutics. Their unique structural properties, stemming from the absence of a hydroxyl group at the C-2 position, contribute significantly to their biological function and stability. D-Galactal, a glycal derivative of D-galactose, serves as a versatile and powerful precursor for the stereoselective synthesis of a wide array of 2-deoxy sugars and their derivatives. The endocyclic double bond in this compound provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functionalities at the C-1 and C-2 positions. This technical guide explores the core synthetic strategies employing this compound as a starting material for the synthesis of 2-deoxy sugars, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols.
Core Synthetic Strategies
The conversion of this compound to 2-deoxy sugars primarily involves three key strategies:
-
Direct Electrophilic Addition and Subsequent Reduction: This approach involves the addition of an electrophile and a nucleophile across the double bond of this compound, followed by the reductive removal of the C-2 substituent.
-
The Ferrier Rearrangement: A powerful method for the synthesis of 2,3-unsaturated glycosides, which can be subsequently hydrogenated to yield 2-deoxy glycosides.
-
Direct Glycosylation via Metal Catalysis: Modern catalytic methods, particularly those employing transition metals like gold, allow for the direct and stereoselective synthesis of 2-deoxyglycosides from this compound.
Electrophilic Addition Reactions
Electrophilic addition to the electron-rich double bond of this compound is a fundamental strategy for introducing functionality at the C-2 position. The stereochemical outcome of these reactions is often influenced by the structure of the this compound derivative and the reaction conditions.
Azidonitration and Azidochlorination
The introduction of an azide group at C-2 is a valuable transformation as the azide can be readily reduced to an amine, providing access to 2-amino-2-deoxy sugars.
The azidonitration of 3,4,6-tri-O-acetyl-D-galactal using ceric ammonium nitrate and sodium azide in acetonitrile yields a mixture of 2-azido-1-nitrate products. The major products are the β-galacto, α-galacto, and α-talo isomers.[1][2] These nitrate adducts can be subsequently converted into more synthetically useful glycosyl halides.
A more direct approach is the azidochlorination, which introduces an azide at C-2 and a chlorine at C-1 in a single step.[3]
Quantitative Data for Azidonitration of 3,4,6-Tri-O-acetyl-D-galactal [1][2]
| Product Isomer | Yield (%) |
| 2-azido-1-O-nitro-β-D-galactopyranosyl | 53 |
| 2-azido-1-O-nitro-α-D-galactopyranosyl | 22 |
| 2-azido-1-O-nitro-α-D-talopyranosyl | 8 |
| N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine | 10 |
Experimental Protocol: Azidochlorination of 3,4,6-tri-O-acetyl-D-galactal [3]
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in acetonitrile.
-
Cool the solution to -30°C.
-
Add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq).
-
Stir the resulting mixture at -30°C for 10 hours.
-
Monitor the reaction completion by TLC (toluene-ethyl acetate = 4:1).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.
Logical Relationship for Azide Introduction
Caption: Synthesis of 2-amino-2-deoxy sugars from this compound via azidation.
The Ferrier Rearrangement
The Ferrier rearrangement is a Lewis acid-catalyzed reaction of glycals with nucleophiles that results in the formation of 2,3-unsaturated glycosides.[4] This reaction is highly valuable as the resulting unsaturated glycoside can be hydrogenated to afford a 2-deoxyglycoside. The stereoselectivity of the Ferrier rearrangement is often high, favoring the formation of the α-anomer for many glycals, including this compound derivatives.[5]
A variety of Lewis acids can be employed to catalyze this transformation, with iron(III) chloride (FeCl₃) and indium(III) chloride (InCl₃) being effective catalysts.[5][6]
Mechanism of the Ferrier Rearrangement
The reaction proceeds through the formation of a delocalized allyloxocarbenium ion intermediate upon coordination of the Lewis acid to the endocyclic oxygen and departure of the C-3 substituent. Nucleophilic attack at the anomeric carbon (C-1) then leads to the 2,3-unsaturated glycoside with an allylic shift of the double bond.
Caption: General workflow for the Ferrier rearrangement and subsequent hydrogenation.
Experimental Protocol: FeCl₃-Catalyzed Ferrier Rearrangement of 3,4,6-tri-O-benzyl-D-glucal (as a representative glycal) [6]
-
To a solution of the alcohol (1.2 mmol) and 3,4,6-tri-O-benzyl-D-glucal (1.0 mmol) in dry CH₂Cl₂ (10 mL) under an inert atmosphere, add FeCl₃/C (10 mol%).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the catalyst and wash with CH₂Cl₂.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the 2,3-unsaturated glycoside.
Quantitative Data for Ferrier Rearrangement of this compound Derivatives
| Catalyst | Nucleophile | Yield (%) | α:β ratio | Reference |
| FeCl₃ | Diosgenin | - | predominantly β | [5] |
| InCl₃ | Methanol | high | - | [7] |
| Cu(OTf)₂ | Various alcohols | good to excellent | highly α-selective | [8] |
Gold(I)-Catalyzed Direct Glycosylation
Recent advances in catalysis have enabled the direct synthesis of 2-deoxyglycosides from glycals, bypassing the need for multi-step sequences. Gold(I) complexes, in particular, have emerged as powerful catalysts for this transformation.[9][10] The reaction proceeds with high stereoselectivity, typically favoring the α-anomer.
Mechanism of Gold(I)-Catalyzed Glycosylation
The proposed mechanism involves the activation of the glycal's double bond by the gold(I) catalyst, forming a π-complex. This is followed by an intramolecular attack of the endocyclic oxygen to form a transient oxocarbenium ion, which is then trapped by the nucleophile (alcohol). The high α-selectivity is a key feature of this method.[9][10]
Caption: Proposed mechanism for Au(I)-catalyzed synthesis of 2-deoxyglycosides.
Quantitative Data for Gold(I)-Catalyzed Glycosylation of Galactal Derivatives [9][10]
| Galactal Donor | Nucleophile (Acceptor) | Yield (%) | α:β ratio |
| Perbenzylated galactal | Glucoside acceptor | 91 | >30:1 |
| 3,4-O-Isopropylidene-6-O-acetyl-D-galactal | Glucoside acceptor | 85 | >30:1 |
| 3-O-Acetyl-4,6-O-benzylidene-D-galactal | Glucoside acceptor | 65 | 6:1 |
| Perbenzylated galactal | Benzyl alcohol | 90 | >30:1 |
| Perbenzylated galactal | Cholesterol | 85 | 11:1 |
Experimental Protocol: General Procedure for Gold(I)-Catalyzed Glycosylation [9][10]
-
To a solution of the glycal donor (1.2 eq) and the alcohol acceptor (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add the gold(I) catalyst (1-2 mol%) and silver triflate (AgOTf, 5 mol%).
-
Stir the reaction mixture at room temperature for the specified time (typically 10 minutes to a few hours).
-
Upon completion, quench the reaction with triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2-deoxyglycoside.
Conclusion
This compound is a cornerstone in the synthesis of 2-deoxy sugars, offering multiple pathways to access these important molecules. The choice of synthetic strategy depends on the desired final product and the required stereochemistry. Traditional methods involving electrophilic additions provide a foundation for accessing a variety of 2-substituted derivatives, which can then be converted to 2-deoxy sugars. The Ferrier rearrangement offers an elegant route to 2,3-unsaturated glycosides, which are immediate precursors to 2-deoxyglycosides. More contemporary approaches, such as gold-catalyzed direct glycosylation, provide highly efficient and stereoselective one-step procedures. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the utility of this compound as a precursor for the synthesis of complex and biologically significant 2-deoxy sugar-containing molecules, aiding in the advancement of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6- O-Silylated Donors. | Semantic Scholar [semanticscholar.org]
- 5. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging D-Galactal for Solid-Phase Oligosaccharide Synthesis
Introduction
D-Galactal is a versatile glycal, a class of unsaturated carbohydrates, that serves as a pivotal building block in modern carbohydrate chemistry.[1] Its enol ether functionality makes it an excellent precursor for the synthesis of 2-deoxy-oligosaccharides, which are components of numerous biologically significant molecules, including antibiotics and other natural products. The use of this compound and its derivatives in solid-phase oligosaccharide synthesis (SPOS) offers a streamlined and automatable alternative to traditional solution-phase methods, facilitating the rapid assembly of complex carbohydrate structures essential for glycobiology research and drug development.[2][3][4]
This document provides a comprehensive overview of the application of this compound in SPOS. It outlines the fundamental strategies, key reaction components, detailed experimental protocols, and relevant quantitative data to guide researchers in implementing this powerful synthetic methodology.
Principles of Solid-Phase Oligosaccharide Synthesis (SPOS)
SPOS adapts the foundational principles of solid-phase peptide synthesis to carbohydrate chemistry.[3][5] The growing oligosaccharide chain is covalently attached to an insoluble polymer support (resin), which allows for the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing.[6]
There are two primary strategies in SPOS:
-
Acceptor-Bound Strategy : The more common approach, where the initial carbohydrate (the acceptor) is immobilized on the solid support. Glycosyl donors, such as a this compound derivative, are added in solution to elongate the chain.[3] This method is advantageous as it allows for high concentrations of the donor to be used, maximizing coupling efficiency.
-
Donor-Bound Strategy : The glycosyl donor is attached to the resin, and the acceptor is added from the solution.[3]
This guide will focus on the acceptor-bound strategy, where this compound derivatives act as glycosyl donors for a resin-bound acceptor.
Key Components for SPOS using this compound
-
Solid Support (Resin) : The choice of resin is critical for the success of SPOS.[3] The polymer must be chemically inert to the reaction conditions and exhibit good swelling properties in the solvents used. Common supports include Merrifield resins (chloromethylated polystyrene) and Wang resins.[6][7] For more complex syntheses, specialized resins like JandaJel™, which has high swelling properties, may be employed.[8]
-
Linker : The linker connects the first monosaccharide to the solid support.[3][6] It must be stable throughout the entire synthesis sequence but readily cleavable under specific conditions at the end to release the final oligosaccharide.[3] Photolabile linkers, such as those based on an o-nitrobenzyl group, are widely used as they can be cleaved under mild, non-destructive conditions.[7]
-
Glycosyl Donor (this compound Derivative) : Unprotected this compound is rarely used directly. Its hydroxyl groups are typically protected to ensure regioselectivity. Common this compound-based donors include:
-
3,4,6-Tri-O-acetyl-D-galactal : A versatile building block where the double bond can be activated for glycosylation.[9]
-
This compound 3,4-carbonate : This derivative features a rigid cyclic carbonate protecting group that influences the stereochemical outcome of glycosylation, often utilized in palladium-catalyzed reactions to achieve high stereoselectivity.[1][10]
-
-
Protecting Groups : Orthogonal protecting groups are essential for selectively masking and deprotecting hydroxyl groups during synthesis.[3][5] Groups like benzyl (Bzl), tert-butyldimethylsilyl (TBS), and fluorenylmethyloxycarbonyl (Fmoc) are used to protect specific positions, allowing for the controlled elongation of branched oligosaccharides.
Experimental Workflows and Methodologies
The overall process of SPOS involves several key stages: loading the first acceptor onto the resin, iterative cycles of deprotection and glycosylation, and finally, cleavage of the completed oligosaccharide from the support followed by global deprotection.
Protocol 1: General Procedure for Acceptor Immobilization on a Wang Resin
This protocol describes the loading of the first glycosyl acceptor onto a standard acid-labile Wang resin.
-
Resin Swelling : Swell the Wang resin (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Coupling Reaction :
-
Dissolve the Fmoc-protected glycosyl amino acid acceptor (3.0 eq.) and a coupling agent like HBTU (3.0 eq.) in anhydrous DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the solution.
-
Add the activated acceptor solution to the swollen resin.
-
Shake the mixture at room temperature for 12-24 hours.
-
-
Capping Unreacted Sites : After the coupling, wash the resin thoroughly with DMF and DCM. To block any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride and pyridine in DCM (1:2:2 v/v/v) for 2 hours.
-
Washing and Drying : Wash the resin sequentially with DCM, methanol, and diethyl ether, then dry it under a vacuum. The loading efficiency can be determined by Fmoc quantification via UV-Vis spectroscopy.
Protocol 2: Representative Glycosylation Cycle Using a this compound Donor
This protocol outlines a single glycosylation cycle involving the deprotection of the acceptor and subsequent coupling with a this compound derivative.
-
Fmoc Deprotection :
-
Swell the acceptor-bound resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the acceptor.[3] Repeat this step once.
-
Wash the resin extensively with DMF, DCM, and the solvent to be used for the glycosylation step.
-
-
Glycosylation (Electrophilic Activation) :
-
Swell the deprotected resin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
In a separate flask, dissolve the protected this compound donor (e.g., 3,4,6-tri-O-acetyl-D-galactal) (5.0 eq.) in anhydrous DCM.
-
Cool the resin suspension to -15 °C.[8]
-
Add an activator such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or TMSOTf to the resin.[8]
-
Slowly add the solution of the this compound donor to the activated resin suspension.
-
Allow the reaction to proceed for 1-4 hours, monitoring by taking a small sample of resin if analytical methods are available.
-
-
Washing : Quench the reaction with a base (e.g., pyridine) and wash the resin thoroughly with DCM, methanol, and DMF to remove all excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 3: Cleavage and Global Deprotection
This protocol describes the final release of the oligosaccharide from the resin and the removal of all remaining protecting groups. The specific conditions depend heavily on the linker and the protecting groups used.
-
Photolytic Cleavage (for o-Nitrobenzyl Linkers) :
-
Suspend the dried resin in a suitable solvent mixture (e.g., dioxane/water).
-
Irradiate the suspension with a UV lamp (λ > 350 nm) for 4-8 hours at room temperature.[7]
-
Filter off the resin and wash it with the solvent.
-
Collect and concentrate the filtrate, which contains the protected oligosaccharide.
-
-
Acidic Cleavage (for Wang/Rink Amide Linkers) :
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[8]
-
Shake the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude oligosaccharide in cold diethyl ether.
-
-
Global Deprotection :
-
For Acetyl/Benzoyl Esters : Treat the cleaved product with a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M) to remove ester protecting groups.[3]
-
For Benzyl Ethers : Remove benzyl ethers via catalytic hydrogenation (H₂, Pd/C) in a solvent like methanol or ethyl acetate.
-
-
Purification : Purify the final deprotected oligosaccharide using techniques such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
Achieving high stereoselectivity is a critical challenge in oligosaccharide synthesis. The choice of the this compound donor, catalytic system, and reaction conditions profoundly impacts the anomeric ratio (α:β) of the product.[1] The following table summarizes representative data from solution-phase palladium-catalyzed glycosylation reactions using a this compound 3,4-carbonate donor, which serves as a valuable reference for optimizing solid-phase conditions.[1][10]
| Glycosyl Donor | Glycosyl Acceptor / Nucleophile | Catalytic System / Conditions | Anomeric Ratio (α:β) | Yield (%) | Reference |
| 6-O-Benzyl-D-galactal 3,4-carbonate | Methanol | Pd₂(dba)₃, PPh₃, THF, rt | >99:1 (α) | 95 | [1] |
| 6-O-Benzyl-D-galactal 3,4-carbonate | Phenol | Pd₂(dba)₃, PPh₃, THF, rt | >99:1 (α) | 92 | [1] |
| This compound 3,4-carbonate | Protected Monosaccharide | Pd(OAc)₂, Xantphos, DABCO, CH₂Cl₂ | α-selective | High | [10] |
| This compound 3,4-carbonate | Protected Monosaccharide | Pd(OAc)₂, Trimethyl phosphite, DABCO, CH₂Cl₂ | β-selective | High | [10] |
Note: Data presented is based on solution-phase chemistry and serves as an illustrative guide. Yields and selectivity on solid support may vary and require optimization.
Conclusion
This compound and its derivatives are powerful tools for the synthesis of 2-deoxysugars. When integrated into a solid-phase synthesis strategy, they enable the efficient and automatable construction of complex oligosaccharides. The success of this methodology relies on the careful selection of solid supports, linkers, and orthogonal protecting groups, as well as the optimization of glycosylation conditions to control stereoselectivity. The protocols and data presented here provide a foundational framework for researchers, scientists, and drug development professionals to apply this compound chemistry in their solid-phase synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 21193-75-9,this compound | lookchem [lookchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Principles of modern solid-phase oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biosynth.com [biosynth.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzylation and Protection Strategies for D-Galactal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical protection of hydroxyl groups in D-galactal, a key building block in carbohydrate chemistry and drug development. The focus is on benzylation, a common strategy for protecting alcohol functionalities, as well as other orthogonal protection methods.
Introduction
This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules, including oligosaccharides, glycoconjugates, and various therapeutic agents.[1] The strategic protection and deprotection of its hydroxyl groups are critical for achieving desired chemical transformations with high selectivity and yield. Benzyl ethers are widely used as protecting groups due to their stability under various reaction conditions and their relatively straightforward removal by catalytic hydrogenolysis.[2] However, other protecting groups, such as silyl ethers and cyclic carbonates, offer alternative selectivities and deprotection pathways, enabling more complex synthetic strategies.[3][4]
Benzylation of this compound
The per-benzylation of this compound to form 3,4,6-tri-O-benzyl-D-galactal is a fundamental transformation that renders the molecule soluble in organic solvents and activates it for further glycosylation reactions.[5]
Reaction Scheme: Per-benzylation of this compound
Caption: Per-benzylation of this compound.
Quantitative Data for Benzylation of this compound
| Parameter | Value | Reference |
| Substrate | This compound | [6] |
| Reagents | Sodium Hydride (NaH, 60% in mineral oil), Benzyl Bromide (BnBr) | [6] |
| Solvent | Anhydrous Dimethylformamide (DMF) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 36 hours | [6] |
| Yield | 48% (of a related impurity, yield of main product not specified) | [6] |
Note: The benzylation of alcohols using NaH and BnBr in DMF can lead to the formation of an N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity, which can act as a catalyst poison in subsequent reactions.[6][7]
Experimental Protocol: Synthesis of 3,4,6-tri-O-benzyl-D-galactal
This protocol is adapted from a standard procedure for the benzylation of this compound.[6]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate for TLC and column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 4.5 eq) to the reaction flask.
-
Remove the ice bath and stir the reaction at room temperature for 30 minutes.
-
Cool the flask back to 0 °C and add benzyl bromide (3.8 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of cyclohexane and ethyl acetate.
-
Upon completion, quench the reaction by carefully adding saturated sodium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,4,6-tri-O-benzyl-D-galactal.
Orthogonal Protection Strategies for this compound
For more complex syntheses, selective protection of the different hydroxyl groups of this compound is necessary. This can be achieved using a variety of protecting groups with different lability.
Selective Protection of the C6-Hydroxyl Group
The primary hydroxyl group at the C6 position is sterically more accessible and can be selectively protected using bulky silyl ethers.[3]
Caption: Selective silylation of the C6-hydroxyl group.
Quantitative Data for Selective Silylation of this compound 3,4-Carbonate
| Parameter | Value | Reference |
| Substrate | This compound cyclic 3,4-carbonate | [3] |
| Reagents | Triisopropylsilyl chloride (TIPSCl) or tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole | [3] |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 12-24 hours | [3] |
Experimental Protocol: Selective Silylation of the C6-Hydroxyl Group
This protocol is based on general procedures for the selective silylation of primary hydroxyls in carbohydrates.[3]
Materials:
-
This compound cyclic 3,4-carbonate
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Imidazole
-
Triisopropylsilyl chloride (TIPSCl) or tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound cyclic 3,4-carbonate (1.0 eq) in anhydrous DCM or DMF.
-
Add imidazole (1.5-2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add TIPSCl or TBDPSCl (1.1-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection Methods
The choice of deprotection method is as crucial as the protection step itself and depends on the protecting group and the stability of the rest of the molecule.
Deprotection of Benzyl Ethers
Benzyl ethers are typically removed by catalytic hydrogenation.[2] For substrates sensitive to hydrogenation, oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation can be an effective alternative.[8]
Caption: Benzylation and deprotection workflow.
Deprotection of Silyl Ethers
Silyl ethers are commonly cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[3]
Quantitative Data for Deprotection Methods
| Protecting Group | Deprotection Reagents | Conditions | Reference |
| Benzyl (Bn) | H₂, Palladium on Carbon (Pd/C) | Catalytic hydrogenation | [2] |
| Benzyl (Bn) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Photoirradiation (365 nm), MeCN, rt | [8] |
| Triisopropylsilyl (TIPS) | Camphorsulfonic acid (CSA) or Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount, DCM/Methanol | [3] |
Conclusion
The appropriate choice of protecting groups and the optimization of reaction conditions are paramount for the successful synthesis of complex molecules derived from this compound. The protocols and data presented herein provide a foundation for researchers to develop robust and efficient synthetic routes in their drug discovery and development endeavors. Careful consideration of potential side reactions and purification strategies is essential for obtaining high-purity materials for subsequent applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. DIRECT 3,6-DI-O-PROTECTION OF GLUCAL AND GALACTAL - Lookchem [lookchem.com]
- 5. 3,4,6-Tri-O-benzyl-D-galactal, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Application Notes and Protocols: Stereoselective Synthesis of Glycosides Using D-Galactal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of glycosides, with a particular focus on the versatile starting material, D-galactal. The methodologies outlined herein are critical for the synthesis of complex carbohydrates and glycoconjugates, which play pivotal roles in numerous biological processes and are key targets in drug discovery. This guide covers the preparation of key intermediates, such as 2-azido-2-deoxy-D-galactopyranosyl donors, and their subsequent use in stereoselective glycosylation reactions.
Introduction
This compound and its derivatives are powerful precursors in carbohydrate chemistry, enabling the synthesis of a wide array of glycosides with controlled stereochemistry at the anomeric center. The introduction of a non-participating group at the C-2 position, such as an azide, is a cornerstone strategy for achieving 1,2-cis-glycosidic linkages, which are prevalent in many biologically active oligosaccharides. The 2-azido group serves as a masked amino functionality, which can be readily converted to an N-acetyl group found in natural glycans. This document details key synthetic transformations starting from this compound, including azidonitration and azidochlorination, followed by stereoselective glycosylation protocols.
Key Synthetic Strategies
The stereoselective synthesis of glycosides from this compound primarily involves a two-stage process:
-
Functionalization of the Glycal Double Bond: This step introduces a non-participating group at C-2, which is crucial for controlling the stereochemical outcome of the subsequent glycosylation. The azidonitration and azidochlorination reactions are widely employed for this purpose.
-
Glycosylation: The resulting 2-azido-2-deoxyglycosyl donor is then coupled with a glycosyl acceptor in the presence of a suitable promoter to form the desired glycosidic linkage. The choice of donor, acceptor, protecting groups, and reaction conditions all influence the stereoselectivity of this step.
The overall workflow can be visualized as follows:
Caption: General workflow for glycoside synthesis from this compound.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize the yields and stereoselectivity for the key reactions discussed in this document.
Table 1: Azidonitration of Tri-O-acetyl-D-galactal [1][2][3]
| Product Isomer | Configuration | Yield (%) |
| 2-azido-1-nitrate | β-galacto | 53 |
| 2-azido-1-nitrate | α-galacto | 22 |
| 2-azido-1-nitrate | α-talo | 8 |
Note: The reaction also yields an N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine byproduct in approximately 10% yield upon hydrolysis.[1][2][3]
Table 2: Stereoselective Glycosylation with 2-Azido-2-deoxyglycosyl Donors
| Donor | Acceptor | Promoter/Catalyst | Solvent | α:β Ratio | Yield (%) | Reference |
| 2-azido-3,4,6-tri-O-benzyl-D-galactopyranosyl chloride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | CH₂Cl₂ | >30:1 | 70 (for disaccharide) | [4] |
| p-Tolyl 2-azido-3,4-di-O-benzyl-6-O-chloroacetyl-2-deoxy-1-thio-α/β-D-glucopyranoside | Various primary alcohols | NIS/TfOH | CH₂Cl₂ | High α-selectivity | - | [5] |
| 2-azido-2-deoxyglucosyl/galactosyl 1-naphthoate | Various | Gold catalyst | - | High stereoinversion | Excellent | [6][7] |
Experimental Protocols
Protocol 1: Azidonitration of 3,4,6-Tri-O-acetyl-D-galactal[1][2]
This protocol describes the addition of an azide and a nitrate group across the double bond of tri-O-acetyl-D-galactal.
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Ceric Ammonium Nitrate (CAN)
-
Sodium Azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4,6-tri-O-acetyl-D-galactal in anhydrous acetonitrile.
-
Cool the solution to the desired temperature (typically between -15°C and 0°C).
-
Add sodium azide to the stirred solution.
-
Slowly add ceric ammonium nitrate in portions, maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the different stereoisomers.
Caption: Workflow for the azidonitration of this compound.
Protocol 2: Azidochlorination of 3,4,6-Tri-O-acetyl-D-galactal[8]
This protocol provides a direct method to prepare 2-azido-2-deoxy-D-galactopyranosyl chloride.
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal (1.0 eq)
-
Acetonitrile (CH₃CN)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (1.6 eq)
-
Sodium azide (NaN₃) (2.2 eq)
-
30% Hydrogen peroxide (H₂O₂) (2.2 eq)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal in acetonitrile.
-
Cool the solution to -30°C.
-
Add FeCl₃·6H₂O, NaN₃, and 30% H₂O₂ to the solution.
-
Stir the resulting mixture at -30°C for 10 hours.
-
Monitor the reaction for completion using TLC (toluene:ethyl acetate = 4:1).
-
Dilute the reaction mixture with ethyl acetate and wash with water, saturated NaHCO₃, and brine.
-
Dry the organic solution over Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the crude product.
Protocol 3: Gold-Catalyzed Stereoselective Glycosylation[6][7]
This protocol exemplifies a modern approach to achieving high stereoselectivity in glycoside formation using a gold catalyst. This method often results in stereoinversion at the anomeric center.
Materials:
-
2-Azido-2-deoxyglycosyl donor (e.g., with a 1-naphthoate leaving group)
-
Glycosyl acceptor
-
Gold catalyst (e.g., a gold(I) complex)
-
Anhydrous solvent (e.g., dichloromethane)
-
Molecular sieves
Procedure:
-
To a flame-dried flask containing activated molecular sieves, add the 2-azido-2-deoxyglycosyl donor and the glycosyl acceptor.
-
Dissolve the solids in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature.
-
Add the gold catalyst to the solution.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., with triethylamine).
-
Filter the reaction mixture, concentrate the filtrate, and purify the residue by flash column chromatography to obtain the desired glycoside.
Caption: Workflow for gold-catalyzed glycosylation.
Applications in the Synthesis of Biologically Active Molecules
The methodologies described above are instrumental in the synthesis of complex glycans with significant biological roles. For instance, the stereoselective construction of 2-azido-2-deoxygalactosides is a key step in the synthesis of mimics of sialyl-Lewis X, an important ligand for selectins involved in inflammatory responses and cancer metastasis.[8][9]
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents are pure and solvents are anhydrous. Reactions involving glycosyl donors are often sensitive to moisture. The reaction temperature and time may also need optimization.
-
Poor Stereoselectivity: The choice of protecting groups on both the donor and acceptor can significantly influence the stereochemical outcome. Electron-withdrawing groups at O-6 of the donor can enhance α-selectivity.[5] The solvent can also play a crucial role in stereocontrol.
-
Byproduct Formation: In azidonitration using acetonitrile as a solvent, the formation of an N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine byproduct can occur.[1][2] Careful chromatographic purification is necessary to remove this impurity.
By following these detailed protocols and considering the factors that influence stereoselectivity, researchers can effectively utilize this compound as a versatile starting material for the synthesis of a wide range of complex glycosides for applications in chemical biology and drug development.
References
- 1. The azidonitration of tri-O-acetyl-D-galactal | Semantic Scholar [semanticscholar.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Synthesis of sialyl Lewis(x) mimics. Modifications of the 6-position of galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of sialyl Lewis x mimetics as selectin inhibitors by enzymatic aldol condensation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Galactal in Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-galactal and its derivatives in the synthesis of glycoconjugates. This document offers detailed experimental protocols for key reactions, quantitative data for synthesis outcomes, and insights into the applications of these compounds, particularly in the realm of drug discovery and development.
Introduction
This compound, an unsaturated carbohydrate, is a versatile building block in modern carbohydrate chemistry. Its unique reactivity, stemming from the enol ether functionality, allows for a variety of stereoselective transformations, making it an invaluable precursor for the synthesis of complex oligosaccharides and glycoconjugates. These molecules play crucial roles in numerous biological processes, and their synthetic analogues are of significant interest for the development of novel therapeutics. This document details several key synthetic methodologies employing this compound and its derivatives for the preparation of O-, N-, S-, and C-glycosides, which are pivotal components of biologically active compounds.
Key Applications of this compound in Glycoconjugate Synthesis
This compound and its derivatives are instrumental in the synthesis of a wide array of glycoconjugates with diverse applications:
-
Stereoselective Glycosylation: this compound serves as a precursor for 2-deoxygalactosides, which can be incorporated into oligosaccharides and other glycoconjugates with high stereocontrol.[1][2]
-
Synthesis of Glycosyl Donors: Modified this compound derivatives, such as this compound cyclic 3,4-carbonate, are effective glycosyl donors in palladium- and copper-catalyzed reactions, allowing for the formation of α- and β-glycosidic linkages.[1][2]
-
Natural Product Synthesis: It is a key intermediate in the total synthesis of complex natural products containing 2-deoxygalactose moieties.[1]
-
Development of Therapeutic Agents: C-3 substituted this compound derivatives have emerged as selective ligands for galectin-8, demonstrating potential as anti-inflammatory and anti-cancer agents.[3][4][5]
-
Bioconjugation: this compound derivatives are utilized in the development of bioconjugates for applications such as targeted drug delivery and diagnostics.[6]
Experimental Protocols
This section provides detailed methodologies for key reactions involving this compound and its derivatives in the synthesis of glycoconjugates.
Protocol 1: Synthesis of 3,4,6-tri-O-acetyl-D-galactal
This protocol describes the initial preparation of a common this compound derivative.
Materials:
-
D-Galactose
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Perchloric acid (HClO4)
Procedure:
-
To a stirred solution of D-Galactose (2.77 mmol, 500 mg) in Dichloromethane (DCM), add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid (HClO4) at 0°C.
-
Allow the reaction to proceed for 30 minutes at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 3,4,6-tri-O-acetyl-D-galactal.
Protocol 2: Palladium-Catalyzed O-Glycosylation using this compound 3,4-Carbonate
This protocol outlines a general procedure for the stereoselective synthesis of β-O-glycosides.[1][2]
Materials:
-
This compound 3,4-carbonate (glycosyl donor)
-
Glycosyl acceptor (e.g., alcohol, phenol) (1.2 eq.)
-
Palladium(0) catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., triphenylphosphine, 7.5 mol%)
-
Base (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO, 1.5 eq.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure: [1]
-
In a flame-dried flask under an inert atmosphere, combine this compound 3,4-carbonate (1.0 eq.), the glycosyl acceptor (1.2 eq.), and the base (1.5 eq.).
-
Dissolve the solids in anhydrous dichloromethane to a concentration of 0.1 M with respect to the donor.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst (5 mol%) and the phosphine ligand (7.5 mol%) in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature (25 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x V).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the β-O-glycoside.
Protocol 3: Copper-Catalyzed α-Glycosylation using this compound 3,4-Carbonate
This protocol describes the synthesis of α-glycosides.[2]
Materials:
-
This compound cyclic 3,4-carbonate (1.0 eq)
-
Glycosyl acceptor (1.5 eq)
-
Copper(II) triflate (Cu(OTf)₂) (0.2 eq)
-
Anhydrous solvent (e.g., dichloromethane)
-
Activated 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure: [2]
-
To a flame-dried Schlenk flask containing activated 4Å molecular sieves under an inert atmosphere, add this compound cyclic 3,4-carbonate (1.0 eq) and the glycosyl acceptor (1.5 eq).
-
Dissolve the starting materials in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add Copper(II) triflate (0.2 eq) portion-wise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine), filter, and purify the product by column chromatography on silica gel.
Protocol 4: Azidochlorination of 3,4,6-Tri-O-acetyl-D-galactal
This reaction is crucial for introducing an azido group at the C-2 position, a precursor for an amino group, which is common in biologically active glycoconjugates.[7]
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Acetonitrile (CH₃CN)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium azide (NaN₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [7]
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal (0.403 mmol) in CH₃CN (2 mL).
-
Cool the solution to -30°C.
-
Add FeCl₃·6H₂O (0.644 mmol), NaN₃ (0.886 mmol), and 30% H₂O₂ (0.886 mmol) to the solution.
-
Stir the mixture at -30°C and monitor the reaction by TLC (toluene-ethyl acetate = 4:1).
-
Once the starting material is consumed, dilute the reaction mixture with 50 mL of ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic solution over Na₂SO₄ and evaporate the solvents in vacuo to give the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.
Quantitative Data
The following tables summarize representative quantitative data for the reactions described.
Table 1: Palladium-Catalyzed Glycosylation with this compound 3,4-Carbonate
| Glycosyl Acceptor | Product | Yield (%) | α:β Ratio | Reference |
| Phenol | β-O-glycoside | High | Exclusive β | [2] |
| Simple Alcohols | O-glycoside | Varies | Varies | [1] |
| Carbohydrate Moieties | O-glycoside | Varies | Varies | [1] |
Table 2: Copper-Catalyzed Glycosylation with this compound 3,4-Carbonate
| Glycosyl Acceptor | Product | Yield (%) | α:β Ratio | Reference |
| Various Alcohols | α-O-glycoside | Good | High α | [2] |
Table 3: BF₃∙OEt₂-promoted Tandem Hydroamination/Glycosylation of Tri-O-acetyl-D-galactal
| Entry | Glycal | Alcohol | Amine | Product | Yield (%) |
| 1 | Tri-O-acetyl-D-galactal | Propargyl alcohol | p-Toluenesulfonamide | α-propargyl 3-tosylamino-2,3-dideoxyglycoside | Good |
Note: "Good" yields are as described in the source, specific percentages may vary based on substrate.[8]
Table 4: Affinity of C-3 Substituted this compound Derivatives for Galectin-8N
| Compound | Kd (µM) for Galectin-8N | Selectivity over Galectin-3 | Reference |
| This compound | >1000 | - | [4] |
| This compound-benzimidazole hybrid | 48 | 15-fold | [4][5] |
Visualizations
Experimental Workflows
Caption: General workflow for glycoconjugate synthesis using this compound.
Signaling Pathway Inhibition by this compound Derivatives
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.[3]
Conclusion
This compound and its derivatives are powerful tools in the synthesis of complex glycoconjugates. The methodologies presented here, including palladium- and copper-catalyzed glycosylations and azidochlorinations, provide access to a diverse range of structures with significant biological potential. The development of C-3 substituted this compound derivatives as selective inhibitors of galectin-8N highlights the therapeutic promise of this chemical scaffold.[3][4] Future research in this area is expected to further expand the synthetic utility of this compound and lead to the discovery of novel glycoconjugate-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design and synthesis of multivalent neoglycoconjugates by click conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organocatalyzed Glycosylations with D-Galactal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the organocatalyzed glycosylation of D-galactal derivatives. These methods offer mild, efficient, and stereoselective routes to valuable 2-deoxygalactosides and their conjugates, which are significant in glycobiology and the development of novel therapeutics.
Introduction
Glycosylation is a fundamental process for the synthesis of oligosaccharides and glycoconjugates. Traditional methods often rely on stoichiometric promoters and harsh reaction conditions. Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze glycosidic bond formation with high efficiency and stereoselectivity under mild conditions.[1] this compound and its derivatives are versatile glycosyl donors for the synthesis of 2-deoxygalactosides, which are components of many bioactive compounds. This guide focuses on two prominent organocatalytic systems for the glycosylation of this compound derivatives: thiourea-based catalysts and bifunctional cinchona/thiourea catalysts.
Thiourea-Catalyzed Glycosylation of D-Galactals
Thiourea derivatives, such as Schreiner's thiourea and the more economical 2-thiouracil, have been shown to be effective catalysts for the α-selective glycosylation of D-galactals.[2][3] The catalytic action is proposed to proceed via a Brønsted acid/base mechanism rather than a double hydrogen-bonding activation.[2][4]
Mechanism of Action
The thiourea catalyst is believed to activate the alcohol acceptor through hydrogen bonding, increasing its acidity. This facilitates the protonation of the galactal double bond, leading to the formation of an oxocarbenium ion intermediate. Subsequent nucleophilic attack by the alcohol from the same face results in the stereoselective formation of the α-glycoside.
Catalytic Cycle for Thiourea-Catalyzed Glycosylation
Caption: Proposed catalytic cycle for thiourea-catalyzed glycosylation.
Quantitative Data
The following table summarizes representative data for the thiouracil-catalyzed glycosylation of various this compound donors with different acceptors.
| Entry | This compound Donor | Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 3,4,6-Tri-O-benzyl-D-galactal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 1.0 | 16 | 95 | >95:5 |
| 2 | 3,4,6-Tri-O-benzyl-D-galactal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1.0 | 24 | 88 | >95:5 |
| 3 | 3,4,6-Tri-O-acetyl-D-galactal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 5.0 | 48 | 45 | >95:5 |
| 4 | 3,4,6-Tri-O-benzyl-D-galactal | N-Boc-L-serine methyl ester | 1.0 | 18 | 85 | >95:5 |
| 5 | 3,4,6-Tri-O-benzyl-D-galactal | Cholesterol | 1.0 | 20 | 92 | >95:5 |
Experimental Protocol: General Procedure for 2-Thiouracil-Catalyzed Glycosylation
Experimental Workflow
Caption: General workflow for thiouracil-catalyzed glycosylation.
Materials:
-
This compound donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
2-Thiouracil (0.1-1.0 mol%)
-
Activated 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine
Procedure:
-
To a flame-dried round-bottom flask containing activated 4Å molecular sieves, add the this compound donor and the glycosyl acceptor.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous CH₂Cl₂ to dissolve the reactants (concentration of acceptor typically 0.1 M).
-
Add 2-thiouracil to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-deoxygalactoside.
Bifunctional Cinchona/Thiourea-Catalyzed Glycosylation of 2-Nitro-D-Galactals
The glycosylation of 2-nitro-D-galactals provides a direct route to 2-amino-2-deoxygalactosides, which are key components of many biologically important molecules, including mucin-type glycopeptides.[5][6] Bifunctional organocatalysts, combining a thiourea moiety and a basic amine (e.g., from a cinchona alkaloid), have proven highly effective for this transformation, affording high yields and α-selectivity.[5][6]
Mechanism of Action
The proposed mechanism involves a cooperative activation of both the glycosyl donor and acceptor. The thiourea group activates the 2-nitrogalactal by hydrogen bonding to the nitro group, increasing its electrophilicity. Simultaneously, the basic amine moiety of the cinchona alkaloid activates the alcohol acceptor, facilitating its nucleophilic attack on the galactal.[6]
Dual Activation Mechanism
Caption: Proposed dual activation by a bifunctional catalyst.
Quantitative Data
The following table summarizes representative data for the glycosylation of 2-nitrogalactals catalyzed by a bifunctional cinchona/thiourea organocatalyst.[5]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 3,4,6-Tri-O-benzyl-2-nitro-D-galactal | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 30 | 24 | 87 | 3:1 |
| 2 | 3,4,6-Tri-O-benzyl-2-nitro-D-galactal | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 30 | 16 | 96 | 2:1 |
| 3 | 3,4,6-Tri-O-benzyl-2-nitro-D-galactal | N-Boc-L-serine methyl ester | 30 | 48 | 83 | 3:1 |
| 4 | 3,4-O-Isopropylidene-6-O-TBDPS-2-nitro-D-galactal | N-Boc-L-serine methyl ester | 30 | 48 | 74 | 9:1 |
| 5 | 3,4,6-Tri-O-benzyl-2-nitro-D-galactal | N-Boc-L-threonine methyl ester | 30 | 48 | 60 | 3:1 |
Experimental Protocol: General Procedure for Bifunctional Cinchona/Thiourea-Catalyzed Glycosylation of 2-Nitrogalactal
Experimental Workflow
Caption: Workflow for bifunctional catalyst-mediated glycosylation.
Materials:
-
2-Nitro-D-galactal donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Bifunctional cinchona/thiourea catalyst (e.g., (DHQD)₂PHAL-thiourea) (30 mol%)
-
Anhydrous acetonitrile (MeCN)
-
For subsequent reduction and acetylation:
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Acetic anhydride
-
Pyridine
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Procedure:
-
To a round-bottom flask, add the 2-nitro-D-galactal donor, the glycosyl acceptor, and the bifunctional catalyst.
-
Place the flask under an inert atmosphere.
-
Add anhydrous acetonitrile and stir the mixture at reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 2-nitro-glycoside.
-
For conversion to 2-acetamido-2-deoxygalactoside: a. Dissolve the purified 2-nitro-glycoside in a mixture of acetic acid, THF, and water. b. Add zinc powder and concentrated HCl and stir vigorously. c. Monitor the reduction by TLC. d. Upon completion, filter the mixture through Celite® and concentrate. e. Co-evaporate the residue with toluene. f. Dissolve the residue in pyridine and add acetic anhydride. g. Stir the mixture overnight. h. Quench the reaction with methanol and concentrate. i. Purify the final product by silica gel column chromatography.
Applications in Drug Development
The synthesized 2-deoxygalactoside derivatives have significant potential in drug development. For instance, C-3 substituted this compound derivatives have been identified as selective ligands for the N-terminal domain of galectin-8, a protein implicated in tumor progression and inflammation.[7][8][9] This highlights the utility of these organocatalytic methods in generating novel therapeutic candidates.
Case Study: this compound Derivatives as Galectin-8 Ligands
The synthesis of C-3 substituted this compound derivatives can be achieved through methods such as stannylene-mediated 3-O-alkylation.[10] These derivatives have been shown to exhibit anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like IL-6 and IL-8 in cancer cell lines.[9]
Binding Affinities of this compound Derivatives for Galectin-8N
| Compound | Target | Kd (μM) | Selectivity over Galectin-3 |
| This compound | Galectin-8N | ~240 | - |
| This compound-benzimidazole hybrid | Galectin-8N | 48 | 15-fold |
This data underscores the potential of modifying the this compound scaffold to develop potent and selective inhibitors for therapeutic targets.
Conclusion
Organocatalyzed glycosylations of this compound derivatives offer a powerful and versatile platform for the synthesis of complex carbohydrates and glycoconjugates. The mild reaction conditions, high stereoselectivity, and operational simplicity of these methods make them highly attractive for applications in academic research and the pharmaceutical industry. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these innovative synthetic strategies.
References
- 1. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: Stereoselective Synthesis of 2-Deoxy-Galactosides from D-Galactal Cyclic 3,4-Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-sugars are fundamental structural motifs in a wide array of biologically active natural products and pharmaceuticals.[1][2][3] The synthesis of 2-deoxy-glycosides, however, presents a formidable challenge in carbohydrate chemistry due to the absence of a participating group at the C-2 position, which often results in poor stereocontrol during glycosylation reactions.[2] A powerful strategy to overcome this obstacle is the use of conformationally restricted glycosyl donors. D-galactal cyclic 3,4-carbonate has emerged as a versatile and stereodirecting glycosyl donor for the synthesis of 2-deoxy-galactosides.[2][4] The rigid cyclic carbonate fused to the galactal backbone locks the pyranose ring into a specific conformation, enabling precise control over the stereochemical outcome of the glycosylation.[2][4]
This document provides detailed protocols for the preparation of the this compound cyclic 3,4-carbonate donor and its application in the stereoselective synthesis of 2-deoxy-α- and 2-deoxy-β-galactosides through catalyst-controlled methodologies.[4][5] For professionals in drug development, the ability to predictably synthesize specific stereoisomers of 2-deoxy-galactosides is of paramount importance, as the biological activity of glycoconjugates is often highly dependent on the precise configuration of the glycosidic linkages.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2-deoxy-galactosides using this compound cyclic 3,4-carbonate as the glycosyl donor with different catalysts and acceptors.
Table 1: Palladium-Catalyzed β-C-Glycosylation of 6-O-TBDPS-3,4-O-carbonate-D-galactal with Vinylogous Acceptors [4]
| Entry | Acceptor | Product | Yield (%) | dr (α:β) |
| 1 | 3-Cyano-4-methylcoumarin | 3aq | 85 | >1:99 |
| 2 | 3-Cyano-4-phenylcoumarin | 3bq | 82 | >1:99 |
| 3 | 3-Cyano-4-(p-tolyl)coumarin | 3cq | 88 | >1:99 |
| 4 | 3-Cyano-4-(p-methoxyphenyl)coumarin | 3dq | 90 | >1:99 |
| 5 | 3-Cyano-4-(p-fluorophenyl)coumarin | 3eq | 81 | >1:99 |
| Reaction conditions: Acceptor (0.15 mmol), 6-O-TBDPS-3,4-O-carbonate-D-galactal (0.1 mmol), Pd(OAc)₂, Xantphos, DABCO in CH₂Cl₂. |
Table 2: Synthesis of 2-Deoxy-α-thiogalactosides from 6-O-(tert-butyldiphenylsilyl)-D-galactal-3,4-carbonate [2]
| Entry | Thiol Acceptor | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | α:β Ratio |
| 1 | p-Methylthiophenol | AgOTf (1.2) | CH₂Cl₂ | 1 | 85 | >20:1 |
| 2 | Thiophenol | AgOTf (1.2) | CH₂Cl₂ | 1 | 82 | >20:1 |
| 3 | p-Chlorothiophenol | AgOTf (1.2) | CH₂Cl₂ | 1.5 | 88 | >20:1 |
| 4 | p-Methoxythiophenol | AgOTf (1.2) | CH₂Cl₂ | 1 | 90 | >20:1 |
| 5 | o-Methylthiophenol | AgOTf (1.2) | CH₂Cl₂ | 1.5 | 81 | >20:1 |
Experimental Protocols
Protocol 1: Synthesis of this compound Cyclic 3,4-Carbonate Donor
This protocol details the preparation of the this compound cyclic 3,4-carbonate donor, which may involve a 6-O-protection step prior to carbonate formation for specific applications.[2]
Materials:
-
D-galactose
-
Acetic anhydride
-
Perchloric acid
-
HBr in acetic acid
-
Zinc dust
-
Copper (II) sulfate solution
-
Pyridine
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal
-
To a stirred solution of D-galactose (e.g., 500 mg, 2.77 mmol) in dichloromethane (DCM), add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid at 0 °C.[4]
-
Stir the reaction at 0 °C for 30 minutes and monitor by TLC until the starting material is consumed.[4]
-
Add a solution of HBr in acetic acid (1 mL) dropwise at 0 °C and stir the reaction mixture at room temperature for 6 hours.[4]
-
Quench the reaction with ice-cold water and dilute with ethyl acetate.[4]
-
Wash the organic layer twice with a saturated solution of sodium bicarbonate and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude acetylated galactosyl bromide, add a mixture of zinc dust and copper (II) sulfate solution and stir vigorously until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate. Purify the residue by silica gel column chromatography to afford 3,4,6-tri-O-acetyl-D-galactal.
Step 2: Deacetylation to this compound
-
Dissolve the tri-O-acetyl-D-galactal in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate to obtain crude this compound.
Step 3: Carbonate Formation
-
Dissolve the crude this compound in an anhydrous solvent such as DCM or THF under an inert atmosphere.[4]
-
Cool the solution to 0 °C and add a base such as pyridine.[4]
-
Slowly add a solution of a carbonyl source like triphosgene in the same solvent.[4]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[4]
-
Quench the reaction, wash with appropriate aqueous solutions, dry the organic layer, and concentrate.[4]
-
Purify the residue by silica gel column chromatography to yield this compound cyclic 3,4-carbonate.[4]
Protocol 2: Palladium-Catalyzed Synthesis of 2-Deoxy-β-Galactosides
This protocol describes a general method for the synthesis of 2-deoxy-β-galactosides using a palladium catalyst.[4][5]
Materials:
-
This compound cyclic 3,4-carbonate donor
-
Glycosyl acceptor (e.g., alcohol, phenol, or protected sugar)
-
Palladium catalyst (e.g., Pd(OAc)₂, [Pd(π-cinnamyl)Cl]₂)[4]
-
Ligand (e.g., Xantphos)[4]
-
Base (e.g., DABCO)[4]
-
Anhydrous solvent (e.g., CH₂Cl₂)[4]
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl acceptor (1.5 equiv), this compound cyclic 3,4-carbonate donor (1.0 equiv), Pd(OAc)₂ (5 mol %), Xantphos (7.5 mol %), DABCO (1.5 equiv), and activated molecular sieves in anhydrous CH₂Cl₂.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-deoxy-β-galactoside.[4]
Protocol 3: Copper-Catalyzed Synthesis of 2-Deoxy-α-Galactosides
This protocol outlines the synthesis of 2-deoxy-α-galactosides using a copper catalyst.[5]
Materials:
-
This compound cyclic 3,4-carbonate donor
-
Glycosyl acceptor
-
Copper(II) triflate (Cu(OTf)₂)[5]
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Molecular sieves (4 Å), activated
-
Triethylamine
Procedure:
-
To a flame-dried Schlenk flask containing activated 4Å molecular sieves under an inert atmosphere, add the this compound cyclic 3,4-carbonate donor (1.0 equiv) and the glycosyl acceptor (1.5 equiv).[5]
-
Dissolve the starting materials in an anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).[5]
-
Add Copper(II) triflate (0.2 equiv) portion-wise.[5]
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC.[5]
-
Upon completion, quench the reaction with triethylamine, filter, and purify the product by column chromatography on silica gel.[5]
Visualizations
Caption: Experimental workflow for the synthesis of 2-deoxy-galactosides.
References
Application Notes and Protocols: Azidonitration of Tri-O-acetyl-D-galactal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the azidonitration of 3,4,6-tri-O-acetyl-D-galactal, a key reaction in carbohydrate chemistry for the synthesis of 2-azido-2-deoxy-D-galactose derivatives. These derivatives are valuable intermediates in the synthesis of complex oligosaccharides, glycoconjugates, and various bioactive molecules. The procedure is based on the well-established method developed by Lemieux and Ratcliffe, which utilizes ceric ammonium nitrate (CAN) and sodium azide.
Introduction
The azidonitration of glycals is a powerful method for the introduction of an azide group at the C-2 position of a sugar ring. The azide group serves as a versatile functional handle that can be readily converted to an amine, which is a common constituent of biologically important glycans. Furthermore, the 2-azido group can participate in click chemistry reactions, enabling the efficient conjugation of sugars to other molecules.
The reaction of 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium nitrate and sodium azide in acetonitrile proceeds via an oxidative addition mechanism to yield a mixture of 2-azido-1-nitrate products. The primary products are the β-galacto, α-galacto, and α-talo isomers.[1][2][3][4][5] These isomeric products can be separated by chromatography and subsequently used in further synthetic transformations.
Reaction Scheme
Figure 1: General workflow for the azidonitration of tri-O-acetyl-D-galactal.
Experimental Protocol
This protocol is adapted from the procedure described by Lemieux and Ratcliffe.
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Ceric Ammonium Nitrate (CAN)
-
Sodium Azide (NaN₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,6-tri-O-acetyl-D-galactal and sodium azide in anhydrous acetonitrile.
-
Cooling: Cool the solution in an ice bath to 0°C with continuous stirring.
-
Addition of CAN: In a separate flask, prepare a solution of ceric ammonium nitrate in anhydrous acetonitrile. Slowly add the CAN solution to the cooled galactal solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a syrup.
-
-
Purification:
-
Purify the crude syrup by silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexanes to separate the different 2-azido-1-nitrate isomers. The separation of isomers can be challenging and may require careful chromatography.[6]
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Ceric ammonium nitrate is a strong oxidizing agent.
-
Acetonitrile and dichloromethane are flammable and toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
The azidonitration of tri-O-acetyl-D-galactal yields a mixture of stereoisomers. The typical product distribution is summarized in the table below.
| Product Isomer | Configuration | Typical Yield (%) |
| 1 | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl nitrate | 53 |
| 2 | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl nitrate | 22 |
| 3 | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-talopyranosyl nitrate | 8 |
| 4 | N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine (after hydrolysis) | 10 |
Yields are based on the seminal work of Lemieux and Ratcliffe and may vary depending on specific reaction conditions.[1][4][7]
Logical Relationship of Products and Intermediates
The following diagram illustrates the relationship between the starting material, the intermediate radical cation, and the final products of the azidonitration reaction.
Figure 2: Simplified signaling pathway of the azidonitration reaction.
Conclusion
The azidonitration of tri-O-acetyl-D-galactal is a fundamental and widely used method for the synthesis of 2-azido-2-deoxygalactose derivatives. While the reaction produces a mixture of isomers requiring careful purification, it provides access to valuable building blocks for the synthesis of biologically important glycans and glycoconjugates. The resulting azido-sugars are versatile intermediates that can be further elaborated, making this reaction a cornerstone in synthetic carbohydrate chemistry. Researchers should pay close attention to the reaction conditions and safety precautions, particularly when handling sodium azide.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The azidonitration of tri-O-acetyl-D-galactal | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The azidonitration of tri-<i>O</i>-acetyl-<scp>D</scp>-galactal | CiNii Research [cir.nii.ac.jp]
- 6. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: D-Galactal Glycosylation Reactions
Welcome to the technical support center for D-Galactal glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during this compound glycosylation experiments.
Issue 1: Low or No Product Yield
Q1: My this compound glycosylation reaction is resulting in a low or non-existent yield. What are the potential causes and how can I resolve this?
A1: Low or no product yield in this compound glycosylation can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Inactive Glycosyl Donor: The activation of the this compound donor is a critical step.[1] Ensure your activating agent is fresh and used in the correct stoichiometric ratio. Consider a pre-activation protocol, where the donor is activated before adding the acceptor, which can sometimes improve yields.[1]
-
Poor Nucleophilicity of the Acceptor: The reactivity of the glycosyl acceptor plays a significant role. Highly hindered or unreactive acceptors may necessitate more forceful conditions, such as elevated temperatures or stronger activators.[1]
-
Presence of Water: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous, as water can quench the reactive intermediates.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst and reaction conditions is crucial. For instance, palladium-catalyzed reactions often provide high efficiency.[2][3]
Issue 2: Poor Stereoselectivity
Q2: I am observing a mixture of anomers (α and β) in my product. How can I improve the stereoselectivity of the reaction?
A2: The stereochemical outcome of this compound glycosylation is influenced by several factors, including the solvent, temperature, promoter, and protecting groups.[1]
-
Catalyst and Ligand Choice: For this compound cyclic 3,4-carbonate, palladium-catalyzed conditions can offer high stereoselectivity. The choice of ligand is critical; for example, Xantphos has been shown to favor the formation of specific stereoisomers.[1] Copper(II) triflate can also be used to selectively produce the α-anomer.[3]
-
Protecting Groups: The nature and position of protecting groups on the galactal donor can significantly influence stereoselectivity. Electron-donating substituents on participating acyl protecting groups can increase remote participation, leading to higher α-selectivity.[4][5] For instance, a pivaloyl (Piv) protecting group at the C4 position can lead to increased α-selectivity.[4][6]
-
Temperature Control: Maintaining a consistent and controlled temperature throughout the reaction is vital. Temperature fluctuations can lead to a decrease in stereoselectivity.[1]
Issue 3: Formation of Byproducts
Q3: My reaction is producing a significant amount of glycal-derived byproducts. What causes this and how can I minimize their formation?
A3: The formation of glycal byproducts often indicates that the intermediate oxocarbenium ion is eliminated before it can be intercepted by the acceptor.[1]
-
Acceptor Reactivity and Concentration: This issue can arise from a less nucleophilic acceptor or steric hindrance. Increasing the concentration of the acceptor or using a more nucleophilic acceptor, if the synthesis allows, can help mitigate this.[1]
-
Reaction Conditions: The reaction conditions can also favor the elimination pathway. Switching to a less acidic promoter or lowering the reaction temperature might disfavor the formation of these byproducts.[1]
-
Ferrier Rearrangement: A common byproduct is the product of a Ferrier rearrangement, which is a characteristic reaction of glycals, especially in iodonium-promoted glycosylations.[2] Alternative methods, like palladium-catalyzed Tsuji-Trost type glycosylation, proceed through a different mechanistic pathway and can minimize rearrangement byproducts.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for different this compound glycosylation methods to aid in the selection of optimal reaction conditions.
Table 1: Palladium-Catalyzed Glycosylation of this compound Cyclic 3,4-Carbonate
| Entry | Acceptor | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Phenol | Pd(OAc)₂ (5) | Xantphos (7.5) | DABCO (1.5) | CH₂Cl₂ | RT | 12 | >95 | >20:1 |
| 2 | Benzyl alcohol | Pd₂(dba)₃ (2.5) | PPh₃ (20) | - | THF | RT | 16 | 85 | >30:1 |
| 3 | Cholesterol | Pd(OAc)₂ (5) | Xantphos (7.5) | DABCO (1.5) | CH₂Cl₂ | RT | 24 | 88 | >20:1 |
Data compiled from literature examples.[1][7][8] RT = Room Temperature.
Table 2: Copper-Catalyzed α-Glycosylation of this compound Cyclic 3,4-Carbonate
| Entry | Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Methanol | Cu(OTf)₂ (20) | CH₂Cl₂ | -20 | 2 | 92 | >99:1 |
| 2 | Isopropanol | Cu(OTf)₂ (20) | CH₂Cl₂ | 0 | 4 | 85 | >99:1 |
| 3 | Phenol | Cu(OTf)₂ (20) | CH₂Cl₂ | 0 | 3 | 90 | >99:1 |
Data based on protocols developed by Yao and co-workers.[3]
Experimental Protocols
Protocol 1: Palladium-Catalyzed O-Glycosylation of this compound Cyclic 3,4-Carbonate [1]
Materials:
-
This compound cyclic 3,4-carbonate (1.0 equiv)
-
Alcohol acceptor (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Xantphos (0.075 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound cyclic 3,4-carbonate, the alcohol acceptor, and DABCO.
-
Add anhydrous dichloromethane via syringe and stir the mixture until all solids are dissolved.
-
In a separate vial, pre-mix the Pd(OAc)₂ and Xantphos in a small amount of anhydrous dichloromethane.
-
Add the catalyst-ligand solution to the reaction flask via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed α-Glycosylation of this compound Cyclic 3,4-Carbonate [3]
Materials:
-
This compound cyclic 3,4-carbonate (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (0.2 equiv)
-
Activated 4Å molecular sieves
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk flask containing activated 4Å molecular sieves under an inert atmosphere, add this compound cyclic 3,4-carbonate.
-
Add the glycosyl acceptor.
-
Dissolve the starting materials in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add Copper(II) triflate portion-wise.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine), filter, and purify the product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for this compound glycosylation reactions.
Caption: General experimental workflow for this compound glycosylation.
Caption: Troubleshooting guide for low yield in glycosylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in D-Galactal cyclic 3,4-carbonate reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Galactal cyclic 3,4-carbonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound cyclic 3,4-carbonate in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have reached completion.[1] 2. Competing Side Reactions: Formation of byproducts such as those from Ferrier rearrangement or hydrolysis reduces the yield of the desired product.[1] 3. Catalyst Deactivation: The catalyst may have lost its activity due to impurities or improper storage.[1] 4. Hydrolysis: The starting material or product may have been hydrolyzed.[1] 5. Reagent Purity: Impurities in starting materials can lead to side reactions.[2] 6. Moisture: Carbohydrate reactions are often sensitive to moisture.[2] | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] 2. Optimize reaction conditions (temperature, solvent, catalyst, ligand) to favor the desired reaction.[1] 3. Use freshly prepared or properly stored catalysts and ensure anhydrous and inert reaction conditions.[1] 4. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Avoid acidic or basic workup conditions where possible.[1] 5. Ensure the purity of this compound cyclic 3,4-carbonate and all other reagents.[2] 6. Thoroughly dry all glassware and run reactions under an inert atmosphere.[2] |
| Formation of a 2,3-Unsaturated Byproduct | This is likely the product of a Ferrier rearrangement, which can be promoted by Lewis acidic conditions or high temperatures.[1] | 1. Screen different catalysts and ligands. For Tsuji-Trost reactions, ensure the Palladium source is in the Pd(0) state.[1] 2. If a Lewis acid is not essential for the reaction, ensure all reagents and glassware are free from acidic impurities.[1] 3. Conduct the reaction at the lowest effective temperature.[1] |
| Presence of a Diol in the Crude Product | This indicates hydrolysis of the cyclic carbonate ring, which can occur during the reaction or workup.[1] | 1. Ensure strictly anhydrous reaction conditions.[1] 2. Use a buffered aqueous solution for workup if necessary to maintain a neutral pH.[1] |
| Poor Stereoselectivity or Formation of the Wrong Isomer | The stereochemical outcome is influenced by the solvent, catalyst, and reaction temperature. | 1. Solvent Choice: The choice of solvent is critical. For example, in azidonitration of the related tri-O-acetyl-D-galactal, acetonitrile leads to a majority of the β-galacto isomer.[2] 2. Catalyst Selection: Different catalysts can favor different isomers. For instance, Palladium-catalyzed reactions can yield β-glycosides, while Copper(II) triflate-catalyzed reactions can produce α-glycosides.[3] 3. Reaction Temperature: Optimizing the temperature can improve selectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound cyclic 3,4-carbonate and what are its main applications?
A1: this compound cyclic 3,4-carbonate is a protected derivative of this compound. The cyclic carbonate group protects the C3 and C4 hydroxyls and can also act as a leaving group in glycosylation reactions. Its primary use is as a glycosyl donor in stereoselective glycosylation reactions, such as Palladium-catalyzed Tsuji-Trost type reactions, to form 2-deoxy-glycosides.[1] The rigid structure conferred by the cyclic carbonate helps control the stereochemical outcome of these reactions.[4]
Q2: What are the most common side reactions observed with this compound cyclic 3,4-carbonate?
A2: The most frequently encountered side reactions are the Ferrier rearrangement and hydrolysis of the cyclic carbonate ring.[1] In Palladium-catalyzed reactions, β-hydride elimination from the π-allyl intermediate can also occur, leading to a 1,3-diene.[1]
Q3: How can the formation of the Ferrier rearrangement product be minimized?
A3: The Ferrier rearrangement is often catalyzed by Lewis acids. To reduce this side reaction, it is important to use neutral or slightly basic reaction conditions if possible.[1] Careful selection of the catalyst and optimization of the reaction temperature can also help suppress the formation of the 2,3-unsaturated byproduct.[1]
Q4: What conditions lead to the hydrolysis of the cyclic carbonate?
A4: The cyclic carbonate is sensitive to hydrolysis under both acidic and basic conditions.[1] Exposure to strong aqueous acids or bases will open the carbonate ring to form the corresponding diol.[1] During workup and purification, it is crucial to avoid prolonged contact with non-neutral pH.[1]
Q5: How should this compound cyclic 3,4-carbonate be stored?
A5: Based on the known properties of this compound and cyclic carbonates, it is recommended to store this compound cyclic 3,4-carbonate at refrigerated temperatures (2-8°C) under a dry, inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[5] This compound is expected to be sensitive to moisture and both acid- and base-catalyzed hydrolysis.[5]
Experimental Protocols
General Protocol for Palladium-Catalyzed O-Glycosylation
This protocol describes a typical procedure for the stereoselective synthesis of O-glycosides.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., PPh₃, 10 mol%).[1]
-
Solvent Addition: Add anhydrous, degassed solvent such as THF or Dichloromethane.[1]
-
Reagent Addition: Add the this compound cyclic 3,4-carbonate (1.0 equivalent) and the nucleophile (1.2-1.5 equivalents).[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 40°C) and monitor the progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, quench it with a neutral buffer like saturated aqueous NaHCO₃. Extract the product with an organic solvent such as ethyl acetate.[1]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol for Azidonitration of this compound cyclic 3,4-carbonate
This reaction is useful for synthesizing 2-amino sugars.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound cyclic 3,4-carbonate in anhydrous acetonitrile.[2]
-
Addition of Reagents: To the stirred solution, add sodium azide (NaN₃) followed by ceric ammonium nitrate (CAN) in portions, maintaining the desired reaction temperature (typically 0°C to room temperature).[2]
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).[2]
-
Workup: After the starting material is consumed, quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to separate the isomers.[2]
Visualizations
References
How to improve stereoselectivity in D-Galactal reactions
Welcome to the Technical Support Center for D-Galactal Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving stereoselectivity in reactions involving this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling stereoselectivity in this compound reactions?
A1: The stereochemical outcome of additions to the this compound double bond is a result of a complex interplay of several factors. The most critical include:
-
Protecting Groups: The choice of protecting groups on the hydroxyls (C3, C4, C6) significantly influences the electronic properties and conformation of the glycal. Remote participating groups can direct the stereochemical outcome.[1] For example, the quasi-axial orientation of the C4-substituent in the this compound half-chair conformation sterically hinders the β-face, often leading to preferential α-face attack.[2]
-
Catalyst and Reagents: The choice of electrophile, promoter, or catalyst is paramount. Lewis acids often coordinate to ring oxygens or protecting groups, influencing the facial selectivity of the nucleophilic attack.[3]
-
Reaction Conditions: Temperature, solvent, and reaction time can dramatically alter the ratio of stereoisomers. For instance, in certain glycosylations, α-selectivity has been shown to increase with rising temperature.[4]
-
Reaction Mechanism: The inherent mechanism (e.g., ionic, radical, concerted) of the reaction (e.g., azidonitration, epoxidation, Ferrier rearrangement) will dictate the stereochemical pathway.[5][6][7]
Q2: Why do many this compound reactions preferentially yield α-anomers?
A2: The preference for α-anomers is often attributed to a combination of steric and stereoelectronic effects. The C4 substituent in this compound adopts a pseudo-axial position, which sterically shields the β-face of the molecule from the incoming nucleophile.[2] This directs the attack to the more accessible α-face. This effect, combined with the anomeric effect in the resulting product, often stabilizes the α-isomer.[2]
Q3: What is the Ferrier rearrangement, and how can its stereoselectivity be controlled?
A3: The Ferrier rearrangement is a reaction of a glycal (like this compound) with a nucleophile (often an alcohol), typically catalyzed by a Lewis acid. It involves a nucleophilic substitution with an allylic shift, forming a 2,3-unsaturated glycoside.[8] The reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[8] Stereoselectivity (α vs. β) is influenced by the Lewis acid, the nucleophile, and the solvent, with many conditions favoring the α-anomer.[8]
Q4: How can I achieve a 1,2-cis glycosidic linkage with a galactosyl donor?
A4: Synthesizing 1,2-cis glycosidic linkages (α-linkages for galactose) is a significant challenge.[4] Strategies often involve avoiding neighboring group participation from a C2 substituent. Since this compound lacks a C2 substituent initially, reactions like azidonitration can install a 2-azido group, which is a non-participating precursor to an amine. High α-selectivity in these cases often relies on factors like the choice of protecting groups at C3 and C4 and temperature control.[4]
Q5: Is it possible to obtain the β-anomer selectively from this compound?
A5: Yes, while α-selectivity is common, specific methods have been developed to favor β-anomer formation. One reliable strategy is phenylselenoglycosylation, which, for 3,4-O-carbonate protected galactals, yields 2-phenylseleno-2-deoxy-β-galactosides with excellent selectivity.[3] These intermediates can then be further modified.
Troubleshooting Guide
This section addresses common issues encountered during this compound reactions.
Problem 1: My reaction yields a poor α/β ratio, with no clear selectivity.
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst/Promoter | The Lewis acid or promoter may not be effective. Screen different Lewis acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃). The choice and stoichiometry are critical for directing selectivity.[3][8] |
| Incorrect Protecting Groups | Standard protecting groups (e.g., Acetyl, Benzyl) may not offer sufficient steric or electronic direction. Consider installing a C4 O-pivaloyl group to enhance α-selectivity or a rigid 3,4-cyclic carbonate to influence the ring conformation.[1][3] |
| Inappropriate Temperature | Temperature can significantly impact the energy difference between transition states leading to different isomers. For azidonitration, for example, increasing the temperature from -78 °C to 0 °C has been shown to improve the α/β ratio from 5:1 to 9:1.[4] Conduct a temperature screen for your specific reaction. |
| Solvent Effects | The solvent can influence the stability of intermediates and transition states. Explore a range of solvents with different polarities and coordinating abilities (e.g., Dichloromethane, Acetonitrile, Toluene). |
Problem 2: I need the β-anomer, but my reaction exclusively produces the α-anomer.
| Potential Cause | Suggested Solution |
| Reaction Mechanism Favors α-Product | The chosen reaction (e.g., standard Lewis acid-catalyzed glycosylation) is inherently biased towards the α-product due to steric hindrance on the β-face.[2] |
| Change Reaction Strategy | Instead of trying to force the current reaction to produce the β-anomer, switch to a method known for β-selectivity. A highly effective method is the azidophenylselenylation or phenylselenoglycosylation , which proceeds under mild conditions to give the 2-phenylseleno-β-glycoside.[3] |
| Investigate Alternative Catalysis | For certain transformations, palladium-catalyzed glycosylations (Tsuji-Trost type) can be tuned with specific ligands to favor the β-anomer.[3] |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing stereoselectivity.
Caption: Troubleshooting workflow for poor stereoselectivity.
Data Summary Tables
Table 1: Effect of Lewis Acid on Ferrier Rearrangement of Tri-O-acetyl-D-galactal
This table summarizes how different Lewis acids affect the anomeric ratio in the Ferrier rearrangement with methanol as the nucleophile.
| Lewis Acid | Conditions | Yield | Anomeric Ratio (α:β) | Reference |
| SnCl₄ | CH₂Cl₂, -78 °C, 10 min | 83% | 86:14 | [8] |
| InCl₃ | CH₂Cl₂ | - | 7:1 | [8] |
| ZnCl₂ | Toluene, RT, 30-60 min | 65-95% | 89:11 | [8] |
| BF₃·OEt₂ | CH₂Cl₂, -20 °C to RT, 1 hr | 98% | - | [8] |
Note: Data is compiled from various examples and may not represent a direct comparative study under identical conditions.
Table 2: Stereochemical Outcome of Azidonitration of Tri-O-acetyl-D-galactal
This reaction installs an azide group at C-2 and a nitrate at C-1. The stereoselectivity is highly dependent on the facial bias of the galactal.
| Product Configuration | Yield | Anomeric Ratio (β-galacto:α-galacto) | Reference |
| 2-azido-1-nitrate (galacto config) | 75% | 53:22 (approx. 2.4 : 1) | [9] |
| 2-azido-1-nitrate (talo config) | 8% | - | [9] |
| Other byproducts | 10% | - | [9] |
The major pathway favors the galacto configuration (equatorial azide at C2), with the β-anomer being the predominant product.[7][9]
Key Experimental Protocols
Protocol 1: α-Selective Glycosylation using a Lewis Acid
This protocol is adapted for the α-selective glycosylation using a 3,4-O-carbonate-protected thiogalactoside donor.[3]
Materials:
-
3,4-O-carbonate-protected thioglycoside donor (1.0 eq.)
-
Glycosyl acceptor (1.2–1.5 eq.)
-
Promoter: N-Iodosuccinimide (NIS) (1.5 eq.)
-
Lewis Acid Catalyst: Boron trifluoride etherate (BF₃·OEt₂) (0.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
In a flame-dried, argon-purged flask, combine the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at the desired starting temperature (e.g., -40 °C).
-
Add NIS to the mixture and stir for 5-10 minutes.
-
Add the catalytic amount of BF₃·OEt₂ dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature. Filter through celite to remove molecular sieves.
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the α-glycoside.
Protocol 2: β-Selective Phenylselenoglycosylation
This protocol describes the β-selective synthesis of a 2-phenylseleno-2-deoxy-galactoside from a 3,4-O-carbonate galactal.[3]
Materials:
-
3,4-O-carbonate this compound (1.0 eq.)
-
Glycosyl acceptor (e.g., an alcohol) (1.5 eq.)
-
Diphenyl diselenide ((PhSe)₂) (1.1 eq.)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the 3,4-O-carbonate galactal, the glycosyl acceptor, and diphenyl diselenide in anhydrous DCM at 0 °C, add PIFA in one portion.
-
Stir the mixture at 0 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-phenylseleno-2-deoxy-β-galactoside.
Mechanistic Pathway Visualization
The diagram below illustrates the general mechanism for electrophilic addition to this compound, highlighting the facial bias that leads to stereoselectivity.
Caption: Factors influencing facial selectivity in this compound additions.
References
- 1. Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Common byproducts in D-Galactal synthesis and how to minimize them
Welcome to the technical support center for D-Galactal synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.
Troubleshooting Guide
The synthesis of this compound, typically from D-Galactose via its peracetylated glycosyl bromide, is a robust process. However, like any multi-step synthesis, byproducts can arise, leading to lower yields and purification challenges. This guide will help you identify potential issues and implement solutions to minimize byproduct formation.
| Issue | Potential Cause (Byproduct) | Recommended Solution |
| Low yield of this compound with significant starting material remaining | Incomplete reaction of acetobromogalactose. | - Ensure the zinc dust is of high quality and adequately activated. - Increase the equivalents of zinc and acetic acid. - Extend the reaction time and monitor progress by TLC. |
| Presence of polar impurities that are difficult to separate from this compound | Hydrolysis of acetobromogalactose: The glycosyl bromide intermediate is sensitive to water, which can lead to the formation of galactose tetraacetate or other hydroxylated species. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Observation of unexpected, non-polar byproducts | Incomplete acetylation: If the initial acetylation of D-galactose is not complete, the resulting partially acetylated species can lead to a mixture of products. | - Ensure complete acetylation by using a sufficient excess of acetic anhydride and an appropriate catalyst. - Purify the peracetylated galactose before proceeding to the bromination step. |
| Minor isomeric impurities detected by NMR or HPLC | Formation of pseudo-D-galactal or other isomers: Under certain conditions, rearrangement of the double bond or other isomeric forms may occur. | - Maintain careful control over reaction temperature; lower temperatures are generally favored. - Optimize the rate of addition of reagents. |
| Formation of colored impurities | Degradation products: Over-reduction or side reactions at elevated temperatures can lead to the formation of colored degradation products. | - Avoid excessive heating during the reaction and workup. - Use freshly distilled solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from D-Galactose?
The most common byproducts arise from incomplete reactions or the presence of water. These include unreacted tetra-O-acetyl-α-D-galactopyranosyl bromide and hydrolyzed species like tetra-O-acetyl-D-galactose. Minor amounts of isomeric glycals or degradation products can also be formed, particularly if the reaction conditions are not carefully controlled.
Q2: How can I best monitor the progress of the reductive elimination step?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The starting material, acetobromogalactose, is significantly more polar than the product, tri-O-acetyl-D-galactal. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will show a clear separation, with the product having a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: What is the role of acetic acid in the reaction, and can it be substituted?
Acetic acid serves as both the solvent and a proton source in the reductive elimination step. While other acids could potentially be used, acetic acid is well-established for this transformation and helps to maintain the appropriate pH for the zinc-mediated reduction.
Q4: My final this compound product after deacetylation is a syrup, not a solid. How can I purify it?
This compound can sometimes be obtained as a syrup. Purification is typically achieved by column chromatography on silica gel. If crystallization is desired, trying different solvent systems or using seed crystals may be helpful.
Experimental Protocols
Protocol 1: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal
This protocol outlines the key reductive elimination step.
Materials:
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Tetra-O-acetyl-α-D-galactopyranosyl bromide
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Zinc dust (activated)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
To a solution of tetra-O-acetyl-α-D-galactopyranosyl bromide in a 1:1 mixture of ethyl acetate and glacial acetic acid, add activated zinc dust portion-wise with vigorous stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Wash the filtrate sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 3,4,6-tri-O-acetyl-D-galactal.
Protocol 2: Deacetylation to this compound
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Amberlite IR-120 (H+) resin
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H+) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography if necessary.
Visualizations
Caption: Synthetic pathway to this compound from D-Galactose.
Caption: Common byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of D-Galactal Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of D-Galactal derivatives by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem: Poor or No Separation of My this compound Derivative from Impurities on the Column.
Answer:
Poor separation is a common issue that can often be resolved by optimizing your chromatographic conditions. Here are several potential causes and their solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities.
-
Solution: Before running a column, always determine the best solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired this compound derivative.[1] A common starting point for protected carbohydrates is a mixture of hexane and ethyl acetate.[1] If spots are too high on the TLC plate (high Rf), your solvent system is too polar. If the spots remain at the baseline (low Rf), it is not polar enough. Adjust the ratio of your solvents accordingly. For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can be effective.[1]
-
-
Improper Column Packing: A poorly packed column can lead to issues like channeling, where the solvent and sample run unevenly through the stationary phase, resulting in broad bands and poor separation.
-
Solution: Ensure your column is packed uniformly. The "slurry packing" method, where the silica gel is mixed with the initial eluent to form a slurry before being poured into the column, is highly recommended to create a homogenous bed.[1] Gently tap the column as the silica settles to remove any air bubbles or voids. It is also crucial to ensure the solvent level never drops below the top of the silica gel, as this can cause cracking of the stationary phase.[1]
-
-
Co-elution with a Persistent Impurity: Sometimes, an impurity has a very similar polarity to your product, making separation by standard chromatography difficult.
-
Solution: In the case of benzylated this compound derivatives, an N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity can form from the use of benzyl bromide and sodium hydride in DMF. This impurity has an Rf of 0.33 in 4:1 cyclohexane:ethyl acetate, which can be very close to the product.[2] If you suspect a persistent impurity, trying a different solvent system with different selectivities (e.g., replacing ethyl acetate with dichloromethane or adding a small percentage of another solvent) may alter the relative Rf values and improve separation.
-
Problem: My this compound Derivative Appears to be Decomposing on the Silica Gel Column.
Answer:
This compound derivatives, particularly those with acid-sensitive protecting groups, can degrade on the acidic surface of silica gel.
-
Solution: Deactivate the Silica Gel. To neutralize the acidic sites on the silica gel, you can add a small amount of triethylamine (Et3N) to your eluent, typically 1-3%.[1] It is advisable to first test the stability of your compound on a TLC plate that has been pre-treated with a triethylamine-containing solvent. Alternatively, you can flush the packed column with a solvent mixture containing 1% triethylamine before loading your sample. Another option is to use a less acidic stationary phase, such as alumina.[1]
Problem: The Purified Product is an Oil Instead of a Solid.
Answer:
This is often due to the presence of residual solvent.
-
Solution: Thoroughly Remove Solvents. Dry your product under high vacuum for an extended period. If that fails, and your compound is soluble in a suitable solvent like benzene or dioxane, lyophilization can be an effective method for removing trace amounts of solvent.[1] It's also possible the product is an amorphous solid rather than crystalline. In this case, techniques like scratching the inside of the flask with a glass rod or attempting recrystallization from different solvent systems may induce crystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on a TLC before running a column?
A1: For optimal separation during column chromatography, you should aim for an Rf value between 0.2 and 0.3 for your target this compound derivative in the chosen solvent system.[1]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 100:1. The exact ratio depends on the difficulty of the separation. For closely eluting spots, a higher ratio is recommended.
Q3: What are some common solvent systems for purifying this compound derivatives?
A3: Mixtures of hexanes (or petroleum ether/cyclohexane) and ethyl acetate are very common for protected carbohydrates.[1] For more polar compounds, dichloromethane/methanol systems can be used. The exact ratio will need to be determined by TLC analysis.
Q4: How can I visualize my spots on the TLC plate if they are not UV active?
A4: Many carbohydrate derivatives are not UV active. A common method for visualization is to stain the TLC plate. A popular staining solution is a ceric ammonium molybdate (CAM) or potassium permanganate (KMnO4) stain, followed by gentle heating with a heat gun.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful for samples that are not very soluble in the initial, non-polar eluent.[3] To do this, dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully added to the top of the packed column.[3]
Data Presentation
The following table summarizes typical chromatographic conditions for different classes of this compound derivatives. Note that Rf values are highly dependent on the specific compound, the exact solvent composition, and the type of silica gel used.
| Derivative Class | Protecting Groups | Typical Solvent System (v/v) | Typical Rf Range |
| Acetylated | Acetyl (Ac) | Hexane:Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.5 |
| Benzylated | Benzyl (Bn) | Cyclohexane:Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.6 |
| Silylated | tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS) | Hexane:Ethyl Acetate (20:1 to 10:1) | 0.4 - 0.7 |
| Mixed Protected | e.g., Benzyl and Acetyl | Hexane:Ethyl Acetate (gradient) | Variable |
| Unprotected | Hydroxyl (OH) | Dichloromethane:Methanol (20:1 to 10:1) | 0.1 - 0.3 |
Experimental Protocols
Detailed Methodology for a Typical Flash Column Chromatography Purification of 3,4,6-Tri-O-acetyl-D-galactal
This protocol is a general guideline and should be adapted based on the specific reaction mixture and TLC analysis.
-
Preparation of the Solvent System:
-
Based on TLC analysis (e.g., in 2:1 Hexane:Ethyl Acetate), prepare an appropriate volume of the eluting solvent. For a gradient elution, prepare a series of solvents with increasing polarity (e.g., starting with 4:1 Hexane:EtOAc and gradually moving to 2:1 Hexane:EtOAc).
-
-
Packing the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully and slowly pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the side of the column to ensure the silica gel packs evenly.
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Loading the Sample:
-
Dissolve the crude 3,4,6-tri-O-acetyl-D-galactal in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette, taking care not to disturb the surface.
-
Allow the sample to absorb completely into the silica gel.
-
Carefully add a small amount of the eluent and allow it to absorb into the silica gel. Repeat this step a few times to wash any remaining sample from the sides of the column onto the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Apply gentle pressure to the top of the column using a pump or an air line to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials immediately.
-
If using a gradient elution, gradually increase the polarity of the solvent system as the chromatography progresses.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified 3,4,6-tri-O-acetyl-D-galactal.
-
Spot the starting material, crude mixture, and several fractions on the same TLC plate for comparison.
-
Visualize the spots using a suitable stain (e.g., CAM or KMnO4) and heating.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3,4,6-tri-O-acetyl-D-galactal.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of this compound derivatives.
Caption: Impact of protecting groups on the polarity and chromatographic behavior of this compound derivatives.
References
Technical Support Center: Addressing Reproducibility Issues in Glycosylation Reactions
Welcome to the Technical Support Center for Glycosylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common reproducibility challenges encountered during glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in glycosylation reactions?
Low yields are a frequent issue stemming from several factors:
-
Inefficient Glycosylation: The formation of the glycosidic bond is a critical and often challenging step.[1]
-
Poor Donor/Acceptor Quality: The purity of the glycosyl donor and acceptor is paramount. Both should be stored under anhydrous conditions to prevent hydrolysis.[2]
-
Ineffective Activation: The choice and amount of the activator, such as a Lewis acid, are crucial for the reaction to proceed efficiently.[2]
-
Suboptimal Temperature: Glycosylation reactions are highly sensitive to temperature. While low temperatures can improve selectivity, they may decrease the reaction rate.[2][3]
-
Presence of Moisture: Water can hydrolyze the glycosyl donor or the activator, leading to failed reactions. The use of anhydrous solvents and molecular sieves is essential.[2]
-
Difficult Purification: The high polarity and similar retention times of glycosylated products and byproducts make purification challenging, often resulting in product loss.[1]
Q2: How can I improve the stereoselectivity of my glycosylation reaction?
Controlling stereoselectivity (the formation of the correct α or β anomer) is a central challenge in glycosylation.[4] Several factors influence the stereochemical outcome:
-
Neighboring Group Participation: A "participating" group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside. For a 1,2-cis-glycoside, a "non-participating" group (e.g., benzyl ether) is required.[2][4]
-
Solvent Effects: The choice of solvent can significantly impact stereoselectivity. For instance, nitrile solvents like acetonitrile can promote the formation of β-glycosides.[4]
-
Protecting Groups: The protecting groups on the sugar donor, especially at the C-2 position, play a critical role in directing the stereochemical outcome.[2]
-
Lewis Acid: The choice of Lewis acid can influence the reaction's stereoselectivity.[2]
Q3: What are the key factors affecting glycosyl donor and acceptor reactivity?
The reactivity of both the glycosyl donor and acceptor is critical for the success of the reaction.[5]
-
Donor Reactivity: "Disarmed" donors with electron-withdrawing groups are less reactive, while "armed" donors with electron-donating groups are more reactive.[4] The reactivity of glycosyl halides follows the trend: iodides > bromides > chlorides > fluorides.[6]
-
Acceptor Reactivity: The nucleophilicity of the acceptor alcohol significantly influences the reaction outcome.[5][7] Steric hindrance around the hydroxyl group can decrease reactivity.
-
Protecting Groups: The type and placement of protecting groups on both the donor and acceptor can dramatically alter their reactivity.[3][7]
Q4: How do I choose the right analytical technique to characterize my glycans?
A combination of analytical techniques is often necessary for a comprehensive characterization of glycans.[8]
-
Mass Spectrometry (MS): Techniques like MALDI-MS and ESI-MS are crucial for determining the molecular weight and obtaining structural information about glycans.[9][10][11] Tandem MS (MS/MS) provides fragmentation data for more detailed structural analysis.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify glycans.[8][11] Normal-Phase HPLC (NP-HPLC) is particularly useful for separating glycans based on polarity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including linkage analysis and anomeric configuration.[9]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique often used with laser-induced fluorescence detection for sensitive glycan analysis.[11]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms: TLC or LC-MS analysis shows unreacted starting materials and no desired product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Donor/Acceptor Quality | - Verify the purity of starting materials using NMR or MS. - Ensure materials are dry and stored under inert conditions. |
| Ineffective Activator | - Use a fresh, high-quality activator. - Optimize the stoichiometry of the activator. |
| Presence of Moisture | - Use freshly distilled anhydrous solvents. - Add freshly activated molecular sieves to the reaction. |
| Suboptimal Temperature | - If the reaction is sluggish at low temperatures, gradually increase the temperature.[2] - Determine the optimal "activation temperature" for your specific donor.[3] |
| Incorrect Stoichiometry | - While a 1:1 ratio is a good starting point, using a slight excess of the donor (e.g., 1.2-1.5 equivalents) can improve yields.[4] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Stereoselectivity
Symptoms: Formation of a mixture of anomers (α and β) or the undesired anomer as the major product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect C-2 Protecting Group | - For 1,2-trans products, use a participating group (e.g., acetyl, benzoyl). - For 1,2-cis products, use a non-participating group (e.g., benzyl, silyl).[2][4] |
| Inappropriate Solvent | - Ethereal solvents (e.g., diethyl ether, THF) can favor α-glycosides. - Nitrile solvents (e.g., acetonitrile) can favor β-glycosides.[4] |
| Temperature Effects | - Lowering the reaction temperature often increases stereoselectivity.[2] |
| Formation of Orthoester Byproduct | - This can be an issue with participating groups. Consider using a non-participating group at C-2 if this is a persistent problem.[1] |
Decision Tree for Stereoselectivity Control
Caption: Decision tree for controlling stereoselectivity.
Experimental Protocols
General Protocol for a Glycosylation Reaction (Koenigs-Knorr Method Example)
This protocol is a generalized example and requires optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) is commonly used.
-
Activate 4 Å molecular sieves by heating under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the glycosyl donor (e.g., a glycosyl bromide, 1.2 equivalents) in anhydrous DCM.
-
Cool the acceptor solution to the desired temperature (e.g., -20°C or -78°C).
-
Add the promoter (e.g., silver triflate, 1.2 equivalents) to the acceptor solution.
-
Slowly add the solution of the glycosyl donor to the reaction mixture via cannula or syringe.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).
-
Protocol for Monosaccharide Composition Analysis
This protocol outlines the general steps for determining the monosaccharide composition of a purified glycoprotein.
-
Hydrolysis:
-
Cleave all glycosidic linkages by treating the glycoprotein with acid (e.g., 2 M trifluoroacetic acid) at 100°C for 4-6 hours.
-
-
Derivatization (Optional but Recommended):
-
To improve detection and separation, the released monosaccharides can be derivatized. A common method is reductive amination with a fluorescent tag (e.g., 2-aminobenzamide).
-
-
Chromatographic Separation:
-
Separate the derivatized or underivatized monosaccharides using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an anion-exchange or reversed-phase column).
-
-
Detection and Quantification:
-
Detect the separated monosaccharides using an appropriate detector (e.g., a fluorescence detector for labeled sugars or a pulsed amperometric detector for unlabeled sugars).
-
Quantify the amount of each monosaccharide by comparing the peak areas to those of known standards.
-
Workflow for Glycan Analysis
Caption: General workflow for the analysis of released glycans.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 8. Glycan Analysis for Therapeutic Proteins Explained | Technology Networks [technologynetworks.com]
- 9. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aspariaglycomics.com [aspariaglycomics.com]
- 11. Glycan Analytical Techniques → Term [esg.sustainability-directory.com]
Technical Support Center: D-Galactal Reactions and Solvent Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of solvent choice on D-Galactal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally impact the outcome of reactions involving this compound?
A1: The solvent is a critical parameter in this compound chemistry, influencing reaction rates, yields, and, most importantly, stereoselectivity.[1] Solvents can affect reactivity by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3] Key solvent properties to consider include:
-
Polarity: Polar solvents can stabilize charged intermediates, which may accelerate certain reaction types (e.g., SN1-like mechanisms).[2]
-
Coordinating vs. Non-coordinating Nature: Coordinating or "participating" solvents (like acetonitrile) can react with intermediates to form new products or influence the stereochemical outcome.[1][4] Non-coordinating solvents (like dichloromethane) are generally more inert.[1]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can form hydrogen bonds, which may alter the reactivity of reactants, while aprotic solvents do not.[1]
Q2: What are the most common solvents for key this compound reactions, and how do they influence stereoselectivity?
A2: The optimal solvent depends heavily on the specific transformation being performed.
-
Azidonitration: Acetonitrile (CH₃CN) is a common solvent for the azidonitration of acetylated this compound, typically leading to a mixture of 2-azido-1-nitrate products. In this case, acetonitrile is known to favor the formation of the β-galacto isomer as the major product.[1][4][5]
-
Glycosylation: The solvent choice is crucial for controlling the anomeric (α/β) ratio. Ethereal solvents like tetrahydrofuran (THF) can favor the formation of α-linkages, whereas nitrile solvents such as acetonitrile often promote the formation of β-linkages.[1]
-
Epoxidation: For epoxidation using dimethyldioxirane (DMDO), a biphasic system is often employed. A common combination is dichloromethane (CH₂Cl₂) with an aqueous sodium bicarbonate (NaHCO₃) solution, which can lead to high yields and excellent selectivity.[6][7]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction yield is significantly lower than expected. Could the solvent be the problem?
A: Yes, low yields can frequently be traced back to solvent-related issues. Consider the following points:
-
Poor Solubility: If your this compound derivative or other reagents are not fully soluble in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion and low yields.
-
Moisture Sensitivity: Many reactions in carbohydrate chemistry are sensitive to moisture.
-
Side Reactions: The solvent itself might be contributing to side reactions that consume your starting material or product.
-
Solution: If you suspect solvent participation, consider switching to a more inert solvent. Monitor the reaction by TLC to check for the formation of unexpected byproducts.[11]
-
-
Incorrect Reaction Temperature: The optimal temperature can be solvent-dependent due to differences in boiling points and heat capacity.
Issue 2: Poor Stereoselectivity or Formation of the Wrong Isomer
Q: My reaction is producing a mixture of stereoisomers, or it's favoring the undesired isomer. How can solvent choice help?
A: Stereoselectivity is profoundly influenced by the solvent. Here are strategies to improve it:
-
Leverage Participating Solvents: In some cases, a participating solvent can direct the stereochemical outcome. For example, in glycosylations, acetonitrile can promote the formation of β-glycosides through the formation of an intermediate nitrilium ion.[1]
-
Use Non-Participating Solvents: To favor other pathways (e.g., the formation of α-glycosides), a non-coordinating solvent like dichloromethane (DCM) or an ethereal solvent might be more appropriate.[1][12]
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[1][10]
-
Conformational Rigidity: Using this compound derivatives with protecting groups that induce conformational rigidity, such as a cyclic 3,4-carbonate, can enhance stereoselectivity. The solvent's interaction with these rigid structures plays a role in the final outcome.[13]
Issue 3: Unexpected Byproduct Formation
Q: I have isolated an unexpected byproduct that seems to incorporate the solvent. Is this common?
A: Yes, this can occur, especially with participating solvents like acetonitrile.
-
Known Example (Azidonitration): During the azidonitration of 3,4,6-tri-O-acetyl-D-galactal in acetonitrile, a byproduct, N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine, is formed from the reaction with the solvent.[4][5][14]
-
Cause: The intermediate oxocarbenium ion is trapped by the acetonitrile solvent, which is subsequently hydrolyzed during workup.
-
Solution 1 (Purification): This byproduct can often be separated from the desired products using careful column chromatography.[1]
-
Solution 2 (Alternative Solvent): If the byproduct is difficult to separate or is the major product, consider switching to a non-participating solvent. Be aware that this will likely alter the stereoselectivity of the primary reaction.[1]
-
Data Presentation
Table 1: Product Distribution in the Azidonitration of 3,4,6-tri-O-acetyl-D-galactal
| Solvent | Reagents | Product Isomer | Yield (%) | Reference(s) |
| Acetonitrile | Ceric Ammonium Nitrate, Sodium Azide | 2-azido-1-nitrate (β-galacto) | 53% | [4],[14],[5] |
| 2-azido-1-nitrate (α-galacto) | 22% | [4],[14],[5] | ||
| 2-azido-1-nitrate (α-talo) | 8% | [4],[14],[5] | ||
| Solvent Adduct | 10% | [4],[14],[5] | ||
| N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine |
Table 2: Solvent Effects in the Epoxidation of this compound Derivatives
| This compound Derivative | Solvent System | Reagents | Product | Yield (%) | Selectivity | Reference(s) |
| 3,4,6-tri-O-benzyl-D-galactal | Biphasic: CH₂Cl₂ / aq. NaHCO₃ | Oxone, Acetone | 1,2-anhydro-α-D-galactopyranose | 99% | 100% (α-epoxide) | [6],[15] |
Table 3: General Influence of Solvent on Glycosylation Stereoselectivity
| Solvent Class | Example(s) | General Stereochemical Preference | Rationale | Reference(s) |
| Nitrile | Acetonitrile (CH₃CN) | β-linkages | Formation of a stable α-nitrilium ion intermediate, leading to attack from the β-face. | [1] |
| Ethereal | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | α-linkages | Can favor an SN2-like displacement or formation of a contact ion pair that directs α-attack. | [1] |
| Halogenated | Dichloromethane (DCM) | Variable; often considered non-participating | Less likely to form covalent intermediates; outcome is more dependent on other factors (catalyst, protecting groups). | [1] |
Experimental Protocols
Protocol 1: Azidonitration of 3,4,6-tri-O-acetyl-D-galactal
This protocol is adapted from procedures involving the azidonitration of acetylated glycals.[1][4]
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 3,4,6-tri-O-acetyl-D-galactal in anhydrous acetonitrile. Cool the solution to the desired temperature (e.g., -15 °C to 0 °C) using a cooling bath.
-
Reagent Addition: In a separate flask, prepare a mixture of ceric ammonium nitrate (CAN) and sodium azide (NaN₃). Add this mixture portion-wise to the stirred solution of the galactal over 15-20 minutes, ensuring the temperature remains constant.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete when the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a rapidly stirred biphasic solution of ice-water and an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Separate the layers and extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to separate the different stereoisomers and the solvent adduct.[1]
Protocol 2: In Situ Epoxidation of 3,4,6-tri-O-benzyl-D-galactal
This protocol is based on the highly efficient epoxidation using DMDO generated in situ.[6][7][15]
-
Preparation: To a vigorously stirred, cooled (ice bath) biphasic solution containing 3,4,6-tri-O-benzyl-D-galactal in dichloromethane (CH₂Cl₂), acetone, and a saturated aqueous solution of sodium bicarbonate (NaHCO₃), add a solution of Oxone in water dropwise over 20-30 minutes. The NaHCO₃ maintains a pH ≥ 8.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and continue stirring. Monitor the reaction by TLC until the starting galactal is fully consumed (typically several hours).
-
Workup: Once the reaction is complete, separate the organic layer.
-
Extraction: Extract the aqueous layer with additional portions of dichloromethane.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2-anhydrosugar, which is often pure enough for subsequent steps.[15]
Visualizations
Caption: General experimental workflow for a this compound reaction.
Caption: Logical flow of solvent choice influencing glycosylation stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Direct epoxidation of D-glucal and this compound derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in D-Galactal Experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactal and its derivatives. The information is designed to address specific issues related to the hygroscopic nature of these compounds and to ensure the success of moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. Its structure contains multiple hydroxyl (-OH) groups, which can form hydrogen bonds with water molecules. The presence of water can interfere with many organic reactions where this compound is a starting material or intermediate.[1][2]
Q2: What are the general consequences of moisture contamination in this compound experiments?
A2: Moisture can lead to several undesirable outcomes in reactions involving this compound:
-
Reduced Yield: Water can react with reagents or intermediates, leading to the formation of unwanted byproducts and a lower yield of the desired product.[3]
-
Side Reactions: Water can act as a nucleophile or a base, participating in unintended reaction pathways.[3] For example, it can lead to the hydrolysis of sensitive protecting groups or the decomposition of reactive intermediates.
-
Catalyst Deactivation: In catalyzed reactions, water can poison or deactivate the catalyst, rendering it ineffective.[3]
-
Poor Stereoselectivity: The presence of water can alter the reaction environment, affecting the stereochemical outcome of glycosylation and other stereoselective transformations.[4]
Q3: How should I properly store this compound and its derivatives?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry place, such as a desiccator containing a drying agent (e.g., silica gel, calcium chloride). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q4: What are the initial signs that my this compound reaction is failing due to moisture?
A4: Common indicators of moisture-related issues include:
-
Low or no product formation: As observed by TLC or other monitoring techniques.
-
Appearance of unexpected spots on the TLC plate: Indicating the formation of side products.
-
A cloudy or heterogeneous reaction mixture: When it is expected to be clear and homogeneous.
-
Inconsistent results: Difficulty in reproducing the experimental outcome.
Troubleshooting Guides
Issue 1: Low or No Yield in Glycosylation Reactions
Potential Cause: The most common reason for low or no yield in this compound glycosylation is the presence of residual moisture, which can quench the reactive intermediates or deactivate the promoter.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Rigorous Drying of Glassware | Oven-dry all glassware at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use. Assemble the apparatus while still hot under a stream of inert gas. | To remove any adsorbed water from the glass surfaces. |
| 2. Use of Anhydrous Solvents | Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF) and stored over molecular sieves. | Solvents are a primary source of water contamination. |
| 3. Proper Handling of Reagents | Dry this compound and the glycosyl acceptor under high vacuum for several hours before use. Use fresh, high-purity promoters and other reagents. | To remove any absorbed moisture from the starting materials. |
| 4. Maintain an Inert Atmosphere | Conduct the entire reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. Use Schlenk lines or a glovebox for highly sensitive reactions. | To prevent atmospheric moisture from entering the reaction vessel. |
| 5. Addition of a Drying Agent | Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture. | To scavenge any trace amounts of moisture that may still be present. |
Issue 2: Formation of Unidentified Byproducts
Potential Cause: The presence of water can lead to the hydrolysis of this compound or its activated intermediates, resulting in various side products.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Characterize Byproducts | If possible, isolate and characterize the major byproducts using techniques like NMR and mass spectrometry. | Understanding the structure of the byproducts can provide clues about the unintended reaction pathway (e.g., hydrolysis). |
| 2. Review the Work-up Procedure | Ensure that the aqueous work-up is performed quickly and at a controlled pH. Use saturated sodium bicarbonate solution to neutralize acidic conditions, which can promote hydrolysis. | To minimize contact time with water and prevent acid-catalyzed decomposition. |
| 3. Optimize Reaction Temperature | Lowering the reaction temperature can sometimes suppress side reactions by reducing the activation energy for undesired pathways. | To improve the selectivity of the main reaction over side reactions. |
| 4. Re-evaluate Protecting Groups | If using protected this compound, ensure the chosen protecting groups are stable under the reaction and work-up conditions. | Some protecting groups are more susceptible to hydrolysis than others. |
Data Presentation
While specific quantitative data on the effect of varying percentages of water on this compound reactions is scarce in the literature, the general consensus is that anhydrous conditions are crucial for optimal outcomes. The following table provides a qualitative comparison based on common observations in glycosylation reactions.
Table 1: Qualitative Impact of Moisture on this compound Glycosylation Reactions
| Parameter | Anhydrous Conditions | Presence of Moisture |
| Product Yield | Typically high | Significantly reduced or no product |
| Stereoselectivity | Generally high and predictable | Often poor, with a mixture of anomers |
| Byproduct Formation | Minimal | Significant formation of hydrolysis products |
| Reproducibility | High | Low and inconsistent |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Glycosylation using this compound
This protocol outlines a general procedure for a glycosylation reaction with this compound under anhydrous conditions.
Materials:
-
This compound (or a protected derivative)
-
Glycosyl acceptor
-
Promoter (e.g., NIS/TfOH, TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Activated 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add this compound, the glycosyl acceptor, and activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C) using an appropriate cooling bath.
-
Promoter Addition: Add the promoter dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Work-up: Allow the reaction mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Workflow for a typical anhydrous this compound glycosylation experiment.
Caption: Troubleshooting decision tree for moisture-related issues in this compound experiments.
References
Optimizing catalyst concentration for D-Galactal reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize catalyst concentration in reactions involving D-Galactal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of suboptimal catalyst concentration in this compound reactions?
Common indicators that your catalyst concentration may need optimization include:
-
Low or no product yield : The reaction may be proceeding too slowly or not at all.[1][2][3]
-
Poor stereoselectivity : An incorrect catalyst amount can lead to the formation of an undesired mixture of α and β anomers.[4]
-
Incomplete conversion : The reaction stalls before the starting material is fully consumed, even after extended reaction times.[1]
-
Increased side product formation : Suboptimal catalyst levels can promote side reactions, such as the formation of glycal-derived byproducts or products from a Ferrier rearrangement.[2][5]
-
Catalyst deactivation : Issues like poisoning, fouling, or leaching can reduce the effective catalyst concentration during the reaction.[1]
Q2: How does catalyst concentration influence stereoselectivity in glycosylation reactions with this compound derivatives?
Catalyst concentration, particularly with Lewis acids, is a critical factor in controlling stereochemical outcomes. The nature of the Lewis acid, its concentration, and the use of a pre-activation protocol can significantly direct the reaction towards a specific anomer. For instance, catalytic amounts of a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂) in a pre-activation step are highly effective in directing the reaction towards the α-anomer.[4] Conversely, achieving high β-selectivity often requires a completely different strategic approach, avoiding α-directing conditions.[4]
Q3: What are common types of catalysts used in this compound reactions and their typical concentration ranges?
The choice of catalyst depends on the desired transformation. For glycosylation reactions, Lewis acids and palladium complexes are common. Typical starting concentrations can vary, and empirical optimization is always recommended.[6]
| Catalyst Type | Example(s) | Typical Concentration (mol%) | Primary Application/Outcome |
| Lewis Acids | BF₃·OEt₂, SnCl₄, TMSOTf | 0.2 eq (catalytic) to stoichiometric | Promotion of glycosylation; can enhance α-selectivity.[4][5] |
| Palladium Catalysts | Pd(OAc)₂, Pd₂(dba)₃ (with phosphine ligands) | 5 - 10 mol% | Tsuji-Trost type glycosylations; stereoselectivity is ligand-dependent.[2][7] |
| Iodonium Promoters | N-Iodosuccinimide (NIS) | 1.2 eq (stoichiometric) | Activation of glycals for glycosylation, often with a catalytic Lewis acid.[4][5] |
Q4: Can the this compound starting material itself contribute to catalyst deactivation?
Yes, the starting material can be a source of catalyst deactivation. Impurities from the synthesis of this compound can act as poisons.[1] Furthermore, this compound and its derivatives can undergo side reactions like polymerization, which can lead to the formation of species that foul the catalyst's active sites.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides catalyst-focused solutions.
Problem 1: My reaction yield is low or the reaction is stalled.
Low yields or stalled reactions often point to issues with catalyst activity or loading.[1][2]
-
Potential Cause: Insufficient Catalyst Loading
-
Solution: The catalyst concentration may be too low to drive the reaction to completion in a reasonable timeframe.[3] Systematically increase the catalyst loading in small increments (e.g., 2-5 mol%) and monitor the effect on conversion. Be aware that excessively high concentrations can sometimes lead to side reactions.[1][8]
-
-
Potential Cause: Inactive or Deactivated Catalyst
-
Solution: Catalysts can degrade over time due to improper storage or handling, or deactivate during the reaction.[1] Use a fresh batch of the catalyst to rule out degradation.[9] Ensure all reagents and solvents are anhydrous and of high purity, as impurities like water, sulfur, or halides can act as catalyst poisons.[1]
-
-
Potential Cause: Inefficient Catalyst Activation
-
Solution: Some reactions, particularly those aiming for high stereoselectivity, benefit from a pre-activation protocol where the glycosyl donor and catalyst are stirred together before the acceptor is added.[2][4] Review your procedure to ensure any necessary activation steps are performed correctly.
-
Problem 2: My reaction shows poor α/β stereoselectivity.
Achieving high stereoselectivity is a common challenge and is highly dependent on the catalyst system.[4][10]
-
Potential Cause: Incorrect Choice or Amount of Lewis Acid
-
Solution for α-selectivity: The addition of a catalytic amount of a Lewis acid like BF₃·OEt₂ (e.g., 0.2 equivalents) can significantly improve α-selectivity, especially with a pre-activation protocol.[4]
-
Solution for β-selectivity: If the β-anomer is desired, cease using α-directing conditions (like BF₃·OEt₂ or SnCl₄). A different strategy, such as a phenylselenoglycosylation, may be required, which uses different reagents entirely and does not rely on traditional Lewis acid catalysis for selectivity.[4]
-
-
Potential Cause: Ligand Issues in Palladium Catalysis
Key Experimental Protocols
Protocol 1: General Procedure for α-Selective Glycosylation using a Lewis Acid
This protocol is adapted for the α-selective glycosylation of a thioglycoside donor protected with a 3,4-O-carbonate group.[4]
-
Preparation: In a flame-dried, argon-purged flask, dissolve the thioglycoside donor (1.0 eq.) and a promoter (e.g., N-Iodosuccinimide, NIS, 1.2 eq.) in anhydrous dichloromethane (DCM) at the specified temperature (e.g., -78 °C).
-
Pre-activation: Add the Lewis acid (e.g., 0.2 eq. of BF₃·OEt₂) to the solution and stir for 10-15 minutes to activate the donor.
-
Glycosylation: Add a solution of the glycosyl acceptor (1.2-1.5 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature, separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the α-glycoside.[4]
Protocol 2: General Procedure for Palladium-Catalyzed Glycosylation
This protocol describes a Tsuji-Trost type glycosylation using this compound cyclic 3,4-carbonate.[7]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the this compound cyclic 3,4-carbonate (1.0 eq.) and the alcohol acceptor (1.2-1.5 eq.). Dissolve the starting materials in anhydrous DCM.
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium pre-catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the desired phosphine ligand (10-20 mol%) in anhydrous DCM. Add this catalyst solution to the main reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired glycoside.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing decomposition during D-Galactal reaction workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to prevent the decomposition of D-Galactal and its derivatives during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is decomposing during the aqueous workup. What is the most likely cause?
A1: The most common cause of this compound decomposition during aqueous workup is exposure to acidic conditions. The enol ether moiety of the glycal is highly sensitive to acid, which can catalyze hydration of the double bond, leading to the formation of a hemiacetal that can undergo further rearrangement or decomposition. It is critical to neutralize any acidic reagents before or during the workup.
Q2: How can I safely neutralize an acidic reaction mixture containing this compound?
A2: To prevent acid-catalyzed decomposition, the reaction mixture should be quenched by slowly adding it to a cold (0 °C), vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] This mild base effectively neutralizes acids without being harsh enough to cause base-mediated degradation. Using strong bases like sodium hydroxide should be avoided.
Q3: Can basic conditions also cause decomposition of this compound derivatives?
A3: Yes, while more stable to base than to acid, prolonged exposure to strong bases can be detrimental, especially if sensitive protecting groups are present. For instance, cyclic carbonates are susceptible to cleavage under basic conditions.[3] Ester protecting groups can be hydrolyzed by strong bases like sodium methoxide or sodium hydroxide. Always use the mildest basic conditions necessary for the shortest time possible.
Q4: I am observing product loss during silica gel chromatography. What can be done to prevent this?
A4: Silica gel is inherently acidic and can cause the decomposition of acid-sensitive compounds like this compound on the column. To mitigate this, the silica gel can be passivated by preparing the slurry with an eluent containing a small amount of a volatile base, such as 1-2% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface, allowing for safer purification.
Q5: What are the best general practices for working up a this compound reaction?
A5: Key practices include:
-
Temperature Control: Perform all workup steps, especially neutralization, at low temperatures (0 °C) to minimize the rate of potential decomposition reactions.
-
Mild Reagents: Use mild neutralizing agents like saturated aqueous NaHCO₃.[1]
-
Minimize Contact Time: Do not let the this compound derivative sit in acidic or basic aqueous solutions for extended periods. Proceed through the extraction and drying steps efficiently.
-
Anhydrous Conditions: After the aqueous wash, ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of vinyl proton signals in NMR after workup | Acid-Catalyzed Decomposition: The enol ether double bond has been hydrated by residual acid in the workup. | 1. Ensure the reaction is fully quenched at 0 °C in a saturated NaHCO₃ solution before extraction.[1]2. Wash the organic layer thoroughly with saturated NaHCO₃ followed by brine to remove all acidic residue. |
| Low recovery after basic wash | Base-Mediated Decomposition/Hydrolysis: Protecting groups (e.g., esters, cyclic carbonates) may be cleaved by the base.[3] | 1. Use a milder base (e.g., saturated NaHCO₃ instead of NaOH or K₂CO₃).2. Reduce the temperature of the wash to 0 °C.3. Minimize the duration of contact with the basic solution. |
| Streaking and decomposition on TLC plate | Acidic Silica Gel: The compound is decomposing on the acidic stationary phase. | 1. Prepare the TLC plate eluent with 1% triethylamine to neutralize the silica gel.2. Spot the sample and elute immediately. |
| Formation of an emulsion during extraction | Presence of polar solvents or amphiphilic byproducts. High concentrations of salts can also contribute. | 1. Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2]2. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure before the aqueous workup.[5] |
| Product is not separating from byproducts during chromatography | Similar Polarity: The desired product and impurities have very close Rf values. | 1. Optimize the solvent system for column chromatography; a shallower gradient may improve separation.[6]2. Consider derivatizing a small sample to alter its polarity for easier separation and characterization.[3] |
Experimental Protocols
Protocol 1: Standard Mild Basic Workup for this compound Reactions
This protocol is suitable for neutralizing reactions containing acids (Lewis or Brønsted) before extraction.
-
Cool the completed reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate solution equal to or greater than the reaction volume. Cool it to 0 °C.
-
Slowly, and with vigorous stirring, add the reaction mixture to the cold sodium bicarbonate solution via a dropping funnel or pipette. Caution: If a significant amount of acid is present, CO₂ evolution may cause frothing.[2]
-
Once the addition is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash once with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification by Passivated Silica Gel Chromatography
This protocol is designed to prevent the degradation of acid-sensitive this compound derivatives during column chromatography.
-
Choose an appropriate eluent system based on TLC analysis.
-
Add triethylamine (Et₃N) to the prepared eluent to a final concentration of 1% (v/v).
-
Prepare the silica gel slurry using this Et₃N-containing eluent.
-
Pack the column with the passivated slurry as usual.
-
Dissolve the crude this compound derivative in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the Et₃N-containing solvent system, collecting fractions as normal.
-
After identifying the product-containing fractions, combine and evaporate the solvent under reduced pressure. Note: Co-evaporation with a higher boiling point solvent like toluene may be necessary to completely remove residual triethylamine.
Visualized Workflows and Logic
Caption: Recommended workflow for this compound reaction workup.
Caption: Troubleshooting flowchart for this compound decomposition.
References
Validation & Comparative
Illuminating the Structure of D-Galactal Derivatives: A Comparative Guide to 1H and 13C NMR Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a comprehensive comparison of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of D-Galactal derivatives, supported by experimental data and protocols. Furthermore, it objectively compares NMR with other analytical techniques, offering insights into the optimal methodologies for carbohydrate characterization.
This compound and its derivatives are important synthetic intermediates in carbohydrate chemistry and have shown potential in various therapeutic areas, including as inhibitors of galectins. Accurate determination of their three-dimensional structure is crucial for understanding their biological activity and for the rational design of new therapeutic agents. NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the detailed atomic-level structure of these molecules in solution.
Performance Comparison: 1H and 13C NMR Data of this compound Derivatives
The chemical shifts (δ) and coupling constants (J) observed in 1H and 13C NMR spectra provide a wealth of information about the molecular structure, including the stereochemistry of substituents and the conformation of the pyranose ring. Below is a summary of representative 1H and 13C NMR data for a series of C-1 substituted 3,4,6-tri-O-acetyl-D-galactal derivatives.
| Derivative (at C-1) | Nucleus | H-1 (δ, ppm) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6a/b (δ, ppm) | Other Protons (δ, ppm) |
| Benzyl | 1H | 5.12 (d, J=3.1 Hz) | - | 5.37-5.36 (m) | 5.37-5.36 (m) | 4.22 (d, J=6.5 Hz) | 4.12 (d, J=6.5 Hz) | 7.46-7.30 (m, 5H, Ph), 4.71 (d, J=11.8 Hz, 1H, CH₂Ph), 4.52 (d, J=11.8 Hz, 1H, CH₂Ph), 2.16, 2.05, 1.99 (s, 9H, 3xOAc) |
| Cyclohexyl | 1H | 5.17 (d, J=3.0 Hz) | - | 5.32 (dd, J=11.0, 4.2 Hz) | 5.32 (dd, J=11.0, 4.2 Hz) | 4.23 (d, J=6.5 Hz) | 4.09 (dd, J=6.5, 2.5 Hz) | 3.62-3.47 (m, 1H, CH-cyclohexyl), 2.14, 2.05, 1.99 (s, 9H, 3xOAc), 1.91-1.19 (m, 10H, cyclohexyl) |
| tert-Butyl | 1H | 5.35-5.32 (m) | - | 5.35-5.32 (m) | 5.35-5.32 (m) | 4.33 (t, J=6.4 Hz) | 4.07 (dd, J=6.6, 2.8 Hz) | 2.14, 2.04, 1.99 (s, 9H, 3xOAc), 1.25 (s, 9H, t-Bu) |
| 4-Fluorophenyl | 1H | 5.67 (d, J=2.8 Hz) | - | 5.50 (ddd, J=12.3, 5.1, 3.1 Hz) | 5.42 (s) | 4.27 (t, J=6.5 Hz) | 4.15-4.00 (m) | 7.06-6.94 (m, 4H, Ar), 2.18, 2.04, 1.96 (s, 9H, 3xOAc) |
| Derivative (at C-1) | Nucleus | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Carbons (δ, ppm) |
| Cyclohexyl | 13C | 95.5 | - | 66.8 | 66.6 | 66.4 | 62.6 | 170.5, 170.4, 170.1 (C=O), 75.4 (CH-cyclohexyl), 33.3, 31.7, 25.6, 24.1, 23.9 (cyclohexyl), 20.9, 20.7 (OAc) |
| tert-Butyl | 13C | 92.0 | - | 66.9 | 66.5 | 66.2 | 62.5 | 170.5, 170.4, 170.2 (C=O), 75.0 (C-t-Bu), 28.5 (CH₃-t-Bu), 20.9, 20.7 (OAc) |
| 4-Fluorophenyl | 13C | - | - | - | - | - | - | 170.4, 170.3, 170.1 (C=O), 159.8, 156.6, 152.4, 150.39, 117.8, 115.8 (Ar), 20.9, 20.7 (OAc) |
Comparison with Other Analytical Techniques
While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.
| Technique | Principle | Advantages for this compound Derivative Analysis | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information on covalent structure, stereochemistry, and conformation in solution. Non-destructive. | Lower sensitivity compared to MS. Can be challenging for very complex mixtures or large molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, excellent for determining molecular weight and elemental composition. Can be coupled with chromatography (LC-MS) for mixture analysis. | Provides limited information on stereochemistry and conformation. Fragmentation patterns can be complex to interpret. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides a precise three-dimensional atomic structure in the solid state. | Requires a high-quality single crystal, which can be difficult to obtain for carbohydrate derivatives. The solid-state conformation may differ from the solution-state conformation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their interactions with a stationary phase. | Excellent for purification and quantification of derivatives. Can be used to assess purity and for preparative scale work. | Provides no direct structural information beyond retention time. |
Experimental Protocols
Synthesis of C-1 Substituted 3,4,6-tri-O-acetyl-D-galactal Derivatives
A general procedure for the synthesis of these derivatives involves the reaction of 3,4,6-tri-O-acetyl-D-galactal with a suitable alcohol or phenol in the presence of a catalyst.
To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile is added the corresponding alcohol or phenol (1.2 eq). A Lewis acid catalyst (e.g., BF₃·OEt₂) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography on silica gel.
NMR Analysis of this compound Derivatives
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
1D 1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectrometer Frequency: 400 MHz or higher.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 s.
1D 13C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-8192 (or more for dilute samples).
-
Relaxation Delay: 2-5 s.
2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs are used to acquire 2D correlation spectra (COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals. These experiments are crucial for unambiguously connecting protons to their directly attached carbons (HSQC), identifying neighboring protons (COSY), and establishing long-range correlations between protons and carbons (HMBC), which helps in assigning quaternary carbons and confirming the overall structure.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and structural analysis of this compound derivatives.
Caption: Logical relationship for elucidating the structure of this compound derivatives using NMR data.
A Comparative Guide to the Synthesis of Dideoxyhexopyranoses: D-Galactal vs. D-Glucal
For Researchers, Scientists, and Drug Development Professionals
Dideoxyhexopyranoses are crucial carbohydrate scaffolds found in a variety of biologically active molecules, including antibiotics and anticancer agents. Their synthesis often relies on the strategic manipulation of readily available monosaccharides. Among the most versatile starting materials for these syntheses are the glycals, D-galactal and D-glucal. This guide provides an objective comparison of the performance of this compound and D-glucal in the synthesis of dideoxyhexopyranoses, supported by experimental data and detailed protocols.
At a Glance: Key Reactions and Comparative Performance
The primary routes to dideoxyhexopyranoses from this compound and D-glucal involve three main strategies: the Ferrier rearrangement, epoxidation followed by reduction, and electrophilic addition reactions. The choice between this compound and D-glucal can significantly impact reaction rates, yields, and stereochemical outcomes due to the differing stereochemistry at the C4 position.
| Reaction | Starting Material | Key Intermediates/Products | Typical Yields | Stereoselectivity | Notes |
| Ferrier Rearrangement | Tri-O-acetyl-D-glucal | 2,3-Unsaturated glycosides | 65-95% | Predominantly α-anomers | Generally proceeds faster than with this compound. |
| Tri-O-acetyl-D-galactal | 2,3-Unsaturated glycosides | Good to excellent | Predominantly α-anomers | Reaction times are typically longer compared to D-glucal. | |
| Epoxidation | Tri-O-benzyl-D-glucal | 1,2-Anhydrosugar | 99% | High | Excellent yield and selectivity with benzyl protecting groups. |
| Tri-O-benzyl-D-galactal | 1,2-Anhydrosugar | 99% | High | Excellent yield and selectivity with benzyl protecting groups. | |
| Tri-O-acetyl-D-glucal | Mixture of gluco and manno epoxides | 87% (overall) | 7:1 (gluco:manno) | Acetyl protecting groups can lead to mixtures of stereoisomers. | |
| Addition of Hydrazoic Acid | Tri-O-acetyl-D-glucal derivative | 3-Azido-2,3-dideoxyhexopyranose | Not specified | - | Leads to 3-amino-2,3-dideoxy sugars after reduction.[1] |
| Tri-O-acetyl-D-galactal derivative | 3-Azido-2,3-dideoxyhexopyranose | Not specified | - | Leads to 3-amino-2,3-dideoxy sugars after reduction.[1] |
Experimental Protocols and Methodologies
Ferrier Rearrangement for 2,3-Dideoxyhexopyranosides
The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides, which are versatile intermediates for dideoxyhexopyranoses.
General Experimental Workflow:
Caption: General workflow for the Ferrier rearrangement.
Protocol for Ferrier Rearrangement of Tri-O-acetyl-D-glucal with Bromodimethylsulfonium Bromide (BDMS):
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) and an alcohol (1.1 equiv) in dry dichloromethane, 10 mol% of BDMS is added at room temperature. The reaction mixture is stirred for the required time as monitored by TLC. Upon completion, the solvent is evaporated, and the crude residue is purified by silica gel column chromatography to afford the desired 2,3-unsaturated O-glycoside.
Comparative Performance:
Studies have shown that the Ferrier rearrangement of tri-O-acetyl-D-glucal generally proceeds faster than that of tri-O-acetyl-D-galactal under similar conditions. For instance, using FeCl₃ as a catalyst, the reaction with D-glucal is complete in 5 minutes, while this compound requires 15 minutes. Despite the difference in reaction times, both glycals can provide good to excellent yields of the corresponding 2,3-unsaturated glycosides, predominantly as the α-anomer.
Epoxidation for the Synthesis of 1,2-Dideoxyhexopyranoses
Epoxidation of glycals followed by reductive opening of the epoxide ring is a common strategy to access 2-deoxy sugars. The choice of protecting groups on the glycal can significantly influence the yield and stereoselectivity of the epoxidation.
General Experimental Workflow:
Caption: General workflow for epoxidation and reduction.
Protocol for Epoxidation of Tri-O-acetyl-D-glucal with in situ generated Dimethyldioxirane (DMDO):
To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-acetyl-D-glucal (3.00 g, 11.02 mmol) in CH₂Cl₂ (50 mL), acetone (5 mL), and saturated aqueous NaHCO₃ (100 mL), a solution of Oxone® (13.6 g, 22.12 mmol) in H₂O (60 mL) is added dropwise over 20 minutes. The mixture is stirred at room temperature for an additional 6 hours. The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic phases are dried and concentrated to give a mixture of the corresponding 1,2-anhydro-gluco- and -manno-pyranoses.[2][3]
Comparative Performance:
Both tri-O-benzyl-D-glucal and tri-O-benzyl-D-galactal undergo highly efficient and stereoselective epoxidation with in situ generated DMDO, affording the corresponding 1,2-anhydrosugars in 99% yield.[2][3] However, when using tri-O-acetyl-D-glucal, the reaction yields a 7:1 mixture of the gluco and manno epoxides with an overall yield of 87%.[2][3] This demonstrates the influence of the protecting groups on the stereochemical outcome. The resulting epoxides can be subsequently reduced to the corresponding 2-deoxy sugars.
Addition Reactions for 2,3-Dideoxy-3-aminohexopyranoses
Electrophilic addition to the double bond of glycals provides a direct route to functionalized dideoxy sugars. For example, the addition of hydrazoic acid can be used to introduce an azido group, which can then be reduced to an amine.
General Experimental Workflow:
Caption: General workflow for addition and reduction.
Synthesis of 3-Acetamido-2,3-dideoxyhexopyranoses:
Derivatives of both tri-O-acetyl-D-glucal and -D-galactal can be converted to α,β-unsaturated aldehydes. Subsequent addition of hydrazoic acid yields 3-azido-2,3-dideoxyhexopyranoses. These azido sugars can then be hydrogenated to the corresponding 3-amino derivatives, which can be further acetylated to yield 3-acetamido-2,3-dideoxyhexopyranoses.[1] This methodology provides access to important building blocks for the synthesis of complex glycoconjugates.
Conclusion
Both this compound and D-glucal are excellent and versatile starting materials for the synthesis of a wide range of dideoxyhexopyranoses. The choice between them is often dictated by the desired stereochemistry at the C4 position of the final product.
-
D-Glucal often exhibits higher reactivity in reactions like the Ferrier rearrangement, leading to shorter reaction times.
-
This compound provides access to the corresponding galacto-configured dideoxyhexopyranoses, which are essential for the synthesis of many biologically active compounds.
The stereochemical outcome of these reactions is highly dependent on the substrate, protecting groups, and reaction conditions. Researchers should carefully consider these factors when designing a synthetic route to a specific dideoxyhexopyranose target. The experimental protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in the laboratory.
References
A Comparative Guide to the X-ray Structural Analysis of D-Galactal Derivative Complexes with Galectin-8N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-galactal derivatives as selective ligands for the N-terminal domain of galectin-8 (galectin-8N), a crucial protein implicated in cancer progression, immune modulation, and inflammation. The structural insights gleaned from X-ray crystallography offer a roadmap for the rational design of potent and selective galectin-8N inhibitors. This guide synthesizes key experimental data, protocols, and structural interactions to aid in the development of novel therapeutics.
Data Presentation: A Comparative Analysis
The following tables summarize the binding affinities of various C-3 substituted this compound derivatives for galectin-8N and other human galectins, alongside the crystallographic data for two notable this compound derivative-galectin-8N complexes.
Table 1: Binding Affinities of this compound Derivatives for Human Galectins (Kd, µM)
| Compound | Galectin-1 | Galectin-3 | Galectin-4 | Galectin-7 | Galectin-8C | Galectin-8N | Galectin-9C | Galectin-9N |
| This compound (3) | >1000 | >1000 | >1000 | >1000 | >1000 | 500 | >1000 | >1000 |
| Benzimidazole-galactoside (1) | 130 | 130 | 130 | >500 | 130 | 1.8 | 130 | 130 |
| Benzimidazole this compound (6a) | >1000 | 720 | >1000 | >1000 | >1000 | 48 | >1000 | >1000 |
| Quinoline this compound (9) | >1000 | >1000 | >1000 | >1000 | >1000 | 62 | >1000 | >1000 |
Binding affinities were determined by a competitive fluorescence polarization assay.
Table 2: Crystallographic Data for this compound Derivative-Galectin-8N Complexes
| Complex | PDB ID | Resolution (Å) | Rwork/Rfree | Space Group | Unit Cell Dimensions (Å) |
| Galectin-8N with Benzimidazole this compound (6a) | --INVALID-LINK-- | 1.52 | 0.18/0.21 | P212121 | a=40.1, b=55.9, c=64.7 |
| Galectin-8N with Quinoline this compound (9) | --INVALID-LINK-- | 2.10 | 0.20/0.24 | P212121 | a=40.3, b=56.2, c=65.1 |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, binding affinity determination, and X-ray structural analysis of the this compound derivative complexes.
Synthesis of C-3 Substituted this compound Derivatives
The synthesis of the this compound derivatives involved a stannylene-mediated 3-O-alkylation of this compound. This was followed by the introduction of benzimidazolylmethyl or quinolylmethyl moieties. For derivatives containing an ester group, a subsequent alkaline hydrolysis step was performed to yield the corresponding carboxylate, which often demonstrated improved biological activity.
Competitive Fluorescence Polarization Assay
The binding affinities of the synthesized this compound derivatives for a panel of human galectins were determined using a competitive fluorescence polarization assay. This assay measures the displacement of a fluorescently labeled ligand from the galectin's carbohydrate recognition domain (CRD) by the test compounds. The concentration of the test compound that displaces 50% of the fluorescent probe (IC50) is determined and used to calculate the dissociation constant (Kd).
X-ray Crystallography
The crystal structures of galectin-8N in complex with the benzimidazole this compound (6a) and quinoline this compound (9) derivatives were solved to high resolution.[1][2] The general workflow is as follows:
-
Protein Expression and Purification : The N-terminal CRD of human galectin-8 (residues 1-159) was expressed in Escherichia coli as a fusion protein. The protein was then purified using affinity and size-exclusion chromatography.
-
Crystallization : Galectin-8N was first co-crystallized with lactose. The resulting crystals were then soaked with the respective this compound derivative ligands.[2][3]
-
Data Collection : X-ray diffraction data were collected from the soaked crystals at a synchrotron source.[1][2]
-
Structure Determination and Refinement : The structures were solved by molecular replacement using a previously determined galectin-8N structure as the search model. The models were then refined to the final resolutions of 1.52 Å for the benzimidazole this compound complex and 2.1 Å for the quinoline this compound complex.[1][2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the X-ray structural analysis and the key molecular interactions between the this compound derivatives and galectin-8N.
Caption: Experimental workflow for X-ray crystallography of Galectin-8N complexes.
Caption: Key interactions of Benzimidazole this compound with Galectin-8N.
Concluding Remarks
The structure-guided design of this compound derivatives has yielded compounds with high affinity and selectivity for galectin-8N.[1][4] The benzimidazole this compound derivative (6a), in particular, demonstrates a significant 15-fold selectivity over galectin-3.[4][5] The X-ray crystal structures reveal that the this compound moiety maintains the canonical hydrogen bonding network observed with galactose, while the C-3 substituent engages in additional interactions within a sub-pocket, contributing to the enhanced affinity and selectivity.[3] Specifically, the olefinic bond of the this compound ring is hypothesized to interact with the guanidinium group of Arg45, an interaction not possible with the parent galactoside.[1][4] These findings underscore the potential of this compound as a scaffold for developing potent and selective inhibitors of galectin-8N, which could serve as valuable pharmacological probes and potential leads for anti-inflammatory and anti-tumor agents.[4][5]
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Galectin-8-N-domain recognition mechanism for sialylated and sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Galactal Derivatives Show Promise as Selective Ligands for Galectin-8N Over Galectin-3
A new class of D-galactal derivatives, particularly those with C-3 substituted benzimidazole and quinoline moieties, has demonstrated significant potential as selective ligands for the N-terminal domain of galectin-8 (galectin-8N) over the well-studied galectin-3. This selectivity opens avenues for the development of targeted therapeutics for conditions where galectin-8 plays a crucial role, such as in tumor progression, immune modulation, and antibacterial autophagy. [1][2][3]
Galectins are a family of β-galactoside-binding proteins that are implicated in a wide array of physiological and pathological processes.[4][5] The ability to selectively target individual galectin members is a key challenge in the field, and the development of these this compound derivatives represents a significant step forward in achieving this goal.
Quantitative Analysis of Binding Affinities
Recent studies have focused on the synthesis and evaluation of various this compound derivatives, with a particular emphasis on their binding affinities for galectin-8N and their selectivity against other galectins, most notably galectin-3. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been a key metric in these evaluations.
A this compound-benzimidazole hybrid has emerged as a particularly promising candidate, exhibiting a noteworthy 15-fold selectivity for galectin-8N over galectin-3.[2][3][4] The binding affinities of this and other related compounds have been determined using competitive fluorescence polarization assays.
| Compound | Target | Kd (μM) | Selectivity over Galectin-3 |
| This compound-benzimidazole hybrid | Galectin-8N | 48 | 15-fold |
| Galectin-3 | ~720 | - | |
| This compound-quinoline derivative | Galectin-8N | - | - |
| Galectin-3 | - | - | |
| Reference Compounds | |||
| This compound | Galectin-8N | >1000 | - |
| Galectin-3 | >1000 | - |
Note: The data presented is a summary from multiple sources. The exact Kd values may vary slightly between different experimental setups.[2][3][4][5][6]
Experimental Protocols
The primary method for determining the binding affinities of these this compound derivatives is the competitive fluorescence polarization (FP) assay . This technique measures the change in the polarization of fluorescently labeled probes upon binding to the target protein. Unlabeled ligands, such as the this compound derivatives, compete with the fluorescent probe for binding, leading to a decrease in fluorescence polarization.
Competitive Fluorescence Polarization Assay Protocol
Principle: This assay relies on the principle that a small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a much larger protein (galectin), its tumbling is slowed, and the fluorescence polarization increases. In a competitive assay, an unlabeled inhibitor (this compound derivative) competes with the probe for the galectin's binding site. The displacement of the probe by the inhibitor leads to a decrease in the measured fluorescence polarization, which is proportional to the inhibitor's binding affinity.
Materials and Reagents:
-
Purified recombinant human galectin-8N and galectin-3
-
Fluorescently labeled probe (e.g., a fluorescein-conjugated lactose or N-acetyllactosamine derivative)
-
This compound derivatives (unlabeled inhibitors)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, non-binding microplates (e.g., 384-well)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Direct Binding Assay (to determine the optimal galectin concentration): a. Prepare a serial dilution of the galectin (e.g., galectin-8N or galectin-3) in the assay buffer. b. Add a fixed concentration of the fluorescent probe to each well of the microplate. c. Add the different concentrations of the galectin to the wells. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. e. Measure the fluorescence polarization. f. Plot the fluorescence polarization values against the galectin concentration and fit the data to a one-site binding model to determine the Kd of the probe and the optimal galectin concentration for the competition assay (typically the concentration that gives 50-80% of the maximum binding).
-
Competitive Binding Assay: a. Prepare a serial dilution of the this compound derivative (inhibitor) in the assay buffer. b. In the microplate, add the fixed, optimal concentration of the galectin and the fixed concentration of the fluorescent probe to each well. c. Add the different concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization). d. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light. e. Measure the fluorescence polarization.
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe).
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent probe determined in the direct binding assay.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach, the following diagrams illustrate the signaling pathways of galectin-8 and galectin-3, and a typical workflow for a competitive fluorescence polarization assay.
The selective inhibition of galectin-8N by these novel this compound derivatives holds significant therapeutic promise. Further research, including in vivo studies, is warranted to fully elucidate their potential in treating diseases where galectin-8 is a key pathological driver.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Structure-Guided Design of dâGalactal Derivatives with High Affinity and Selectivity for the Galectinâ8 NâTerminal Domain - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [논문]Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain [scienceon.kisti.re.kr]
A Comparative Guide to the Functional Effects of D-Galactal Derivatives in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various D-Galactal derivatives as modulators of cellular signaling, with a primary focus on their activity as selective inhibitors of Galectin-8. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key functional assays.
Introduction to this compound Derivatives and Their Therapeutic Potential
This compound is an unsaturated carbohydrate that serves as a versatile building block in medicinal chemistry. Recent research has highlighted the therapeutic potential of C-3 substituted this compound derivatives as selective ligands for galectins, a family of β-galactoside-binding proteins involved in inflammation, tumor progression, and immune responses.[1] In particular, the N-terminal domain of Galectin-8 (Galectin-8N) has emerged as a key target for these compounds, which have demonstrated promising anti-inflammatory effects.[1]
This guide will compare the binding affinities and functional effects of several this compound derivatives, providing a comprehensive overview of their potential as pharmacological probes and therapeutic leads.
Comparative Analysis of this compound Derivatives as Galectin-8N Inhibitors
The primary mechanism of action for the this compound derivatives discussed here is the selective inhibition of Galectin-8N. By binding to this domain, they can disrupt its downstream signaling pathways, leading to a reduction in the secretion of pro-inflammatory cytokines.[1]
Binding Affinity and Selectivity
A competitive fluorescence polarization assay is a standard method to determine the binding affinities (expressed as the dissociation constant, Kd) of this compound derivatives for Galectin-8N and their selectivity over other galectins. A lower Kd value indicates a higher binding affinity.
The following table summarizes the binding affinities of a series of C-3 substituted benzimidazole and quinoline this compound derivatives for Galectin-8N.
| Compound ID | R Group | Kd for Galectin-8N (μM)[2] | Selectivity over Galectin-3[2] |
| 3 | H | >1500 | - |
| 5a | 2-CO2Me-Ph | 170 ± 20 | >9-fold |
| 5b | 3-CO2Me-Ph | 260 ± 30 | >6-fold |
| 5c | 4-CO2Me-Ph | 140 ± 10 | >11-fold |
| 6a | 2-CO2H-Ph | 48 ± 3 | 15-fold |
| 6b | 3-CO2H-Ph | 210 ± 20 | >7-fold |
| 6c | 4-CO2H-Ph | 46 ± 3 | >33-fold |
| 8 | Quinoline-2-yl | 100 ± 10 | >15-fold |
| 9 | Quinoline-3-yl | 47 ± 4 | >32-fold |
Data sourced from Delso et al., ACS Med. Chem. Lett. 2021.[2]
From this data, compounds 6a , 6c , and 9 emerge as the most potent binders to Galectin-8N. Notably, the carboxylic acid derivatives (6a-c ) generally exhibit higher affinity than their corresponding methyl esters (5a-c ).[2] Compound 6a is highlighted as a particularly selective ligand for Galectin-8N.[2]
Functional Effects in Cell Lines: Anti-inflammatory Activity
The functional consequence of Galectin-8N inhibition by this compound derivatives has been primarily investigated in the MDA-MB-231 human breast cancer cell line, which endogenously expresses Galectin-8.[2] The key functional assay is the measurement of pro-inflammatory cytokine secretion.
Inhibition of Cytokine Secretion
Treatment of MDA-MB-231 cells with this compound derivatives leads to a dose-dependent reduction in the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8), two key pro-inflammatory cytokines.
The table below compares the inhibitory effects of a this compound-benzimidazole hybrid (compound 6a ) and its analogous galactoside (compound 1 ) on cytokine secretion.
| Compound | Concentration (μM) | % Reduction in IL-6 Secretion[2] | % Reduction in IL-8 Secretion[2] |
| 6a | 100 | ~65% | ~55% |
| 10 | ~15% | ~20% | |
| 1 | 100 | ~65% | ~55% |
| 10 | ~15% | ~20% |
Data sourced from Delso et al., ACS Med. Chem. Lett. 2021.[2]
These results demonstrate that this compound derivatives can effectively suppress inflammatory signaling in a cellular context. Importantly, these effects are not due to cytotoxicity, as confirmed by cell viability assays.[2]
Proposed Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the proposed signaling pathway and the workflows for the key functional assays.
Proposed mechanism of anti-inflammatory action of this compound derivatives.
Workflow for the competitive fluorescence polarization assay.
Workflow for the cytokine secretion assay.
Experimental Protocols
Competitive Fluorescence Polarization Assay
This assay is used to determine the binding affinity of the this compound derivatives to Galectin-8N.
Materials:
-
Recombinant human Galectin-8N protein
-
Fluorescently labeled carbohydrate ligand (probe)
-
This compound derivatives
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, non-binding microplates (96- or 384-well)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of Galectin-8N, fluorescent probe, and this compound derivatives in assay buffer.
-
Assay Setup: In a microplate, add a fixed concentration of Galectin-8N and the fluorescent probe to each well.
-
Add serially diluted this compound derivatives to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Cytokine Secretion Assay (ELISA)
This assay quantifies the amount of IL-6 and IL-8 secreted by cells following treatment with this compound derivatives.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium and supplements
-
This compound derivatives
-
ELISA kits for human IL-6 and IL-8
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Culture: Seed MDA-MB-231 cells in a 96-well plate and culture under standard conditions until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of the this compound derivatives. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the treated cells for a specific duration (e.g., 24-48 hours) to allow for cytokine secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IL-6 and IL-8 in each sample from the standard curve and determine the dose-dependent reduction in cytokine secretion.
Cell Viability (MTS) Assay
This assay is performed to ensure that the observed functional effects of the this compound derivatives are not a result of cytotoxicity.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium and supplements
-
This compound derivatives
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of this compound derivatives used in the functional assays.
-
Incubation: Incubate the cells for the same duration as the functional assays (e.g., 24-48 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
The presented data highlights the potential of C-3 substituted this compound derivatives as selective inhibitors of Galectin-8N. The comparative analysis demonstrates that specific structural modifications can significantly enhance binding affinity and selectivity. Functional assays in the MDA-MB-231 cell line confirm that these compounds can effectively modulate cellular signaling, leading to a reduction in the secretion of pro-inflammatory cytokines. These findings underscore the value of this compound derivatives as tools for studying Galectin-8 pharmacology and as promising leads for the development of novel anti-inflammatory and potentially anti-cancer therapeutics. Further research is warranted to explore the full therapeutic potential of this class of compounds in various disease models.
References
D-Galactal Derivatives Demonstrate Superior Affinity for Galectin-8N Compared to Methyl β-d-galactopyranoside
For Immediate Release
[City, State] – [Date] – A comparative analysis of binding affinities reveals that D-galactal and its C-3 substituted derivatives exhibit a significantly higher affinity for the N-terminal domain of galectin-8 (galectin-8N) than the conventional β-galactoside ligand, methyl β-d-galactopyranoside. This finding positions this compound derivatives as promising candidates for the development of selective galectin-8N inhibitors, which are of interest in oncology and immunology research.
Recent studies have systematically evaluated the binding of a series of benzimidazole and quinoline this compound derivatives to galectin-8N. The data indicates that the parent compound, this compound, itself has a five-fold higher affinity for galectin-8N in comparison to methyl β-d-galactopyranoside.[1] This enhanced affinity is attributed to a favorable interaction between the endocyclic double bond of this compound and the Arg45 residue in the galectin-8N binding site.[1]
Furthermore, synthetic modification of the this compound scaffold at the C-3 position with benzimidazole and quinoline moieties has led to compounds with even greater affinity. Notably, certain carboxylic acid derivatives of these C-3 substituted D-galactals demonstrated a 4- to 8-fold increase in affinity for galectin-8N when compared to their corresponding methyl esters.[1][2] In direct comparisons with previously reported benzimidazole and quinoline methyl β-d-galactosides, the this compound derivatives consistently showed a 2- to 7-fold higher affinity.[1][2]
These findings underscore the potential of the this compound scaffold in designing potent and selective inhibitors for galectin-8N, a protein implicated in tumor progression and immune regulation.[2][3]
Quantitative Comparison of Binding Affinities
The binding affinities of this compound derivatives and methyl β-d-galactopyranoside for galectin-8N were determined using a competitive fluorescence polarization assay. The dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a higher binding affinity.
| Compound | Kd (μM) for Galectin-8N |
| Reference Galactoside | |
| Methyl β-d-galactopyranoside | 1500[1] |
| This compound and Derivatives | |
| This compound | 300[1] |
| Benzimidazole Methyl Ester this compound Derivative (5a) | 120[1] |
| Benzimidazole Carboxylate this compound Derivative (6a) | 48[2] |
| Benzimidazole Methyl Ester this compound Derivative (5c) | 90[1] |
| Benzimidazole Carboxylate this compound Derivative (6c) | 46[2] |
| Quinoline Methyl Ester this compound Derivative (8) | 110[1] |
| Quinoline Carboxylate this compound Derivative (9) | 47[1] |
Experimental Protocols
Competitive Fluorescence Polarization Assay
The binding affinities of the synthesized this compound derivatives and methyl β-d-galactopyranoside for galectin-8N were quantified using a competitive fluorescence polarization assay. This technique measures the change in the polarization of fluorescently labeled ligands upon binding to a protein.
Principle: A fluorescently labeled carbohydrate probe with a known affinity for galectin-8N is used. In its unbound state, the probe rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger galectin-8N protein, its rotation is slowed, leading to an increase in fluorescence polarization. A test compound (this compound derivative or methyl β-d-galactopyranoside) is then introduced to compete with the fluorescent probe for binding to galectin-8N. An effective competitor will displace the fluorescent probe, causing a decrease in fluorescence polarization.
Methodology:
-
Preparation of Reagents:
-
A stock solution of a suitable fluorescently labeled carbohydrate probe (e.g., fluorescein-labeled lactose) is prepared.
-
A stock solution of purified galectin-8N is prepared.
-
Serial dilutions of the unlabeled competitor compounds (this compound derivatives and methyl β-d-galactopyranoside) are prepared.
-
-
Assay Procedure:
-
A constant concentration of the fluorescent probe and galectin-8N are added to the wells of a microplate.
-
The serially diluted competitor compounds are then added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters. The excitation and emission wavelengths are set appropriately for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor concentration.
-
The resulting competition curve is fitted using a nonlinear regression model to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).
-
The dissociation constant (Kd) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent probe.
-
Caption: Workflow for the Competitive Fluorescence Polarization Assay.
Signaling Pathways and Logical Relationships
The enhanced affinity of this compound derivatives for galectin-8N suggests a potential mechanism for modulating galectin-8-mediated signaling pathways. Galectin-8 is known to be involved in processes such as cell adhesion, apoptosis, and T-cell regulation. By blocking the carbohydrate recognition domain of galectin-8N, these derivatives can potentially inhibit its interaction with cell surface glycoconjugates, thereby interfering with downstream signaling events.
Caption: Inhibition of Galectin-8N Signaling by this compound Derivatives.
References
- 1. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of this compound-Based Benzimidazole and Benzoxazole Derivatives as Inhibitors of Galectin-8 N-Terminal Domain | LUP Student Papers [lup.lub.lu.se]
D-Galactal-Benzimidazole Hybrids: A Comparative Guide to their Anti-inflammatory Efficacy
In the quest for novel anti-inflammatory agents with improved efficacy and safety profiles, the hybridization of bioactive scaffolds has emerged as a promising strategy. This guide provides a comprehensive comparison of D-Galactal-benzimidazole hybrids as potential anti-inflammatory agents, targeting researchers, scientists, and drug development professionals. We delve into their mechanism of action, compare their performance with other benzimidazole derivatives, and provide detailed experimental protocols and data to support their evaluation.
Mechanism of Action: Targeting Galectin-8
Recent studies have identified a novel mechanism of action for this compound-benzimidazole hybrids. These molecules act as selective ligands for the N-terminal domain of galectin-8 (galectin-8N), a carbohydrate-binding protein implicated in inflammation and tumor progression.[1][2][3] By binding to galectin-8N, these hybrids can modulate downstream signaling pathways that lead to the production of pro-inflammatory cytokines. Specifically, a this compound-benzimidazole hybrid has been shown to reduce the secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8) in a dose-dependent manner in cellular assays.[1][2][3] This targeted approach offers the potential for more specific anti-inflammatory effects with a reduced risk of off-target side effects.
Performance Comparison
The anti-inflammatory potential of this compound-benzimidazole hybrids is best understood in the context of other benzimidazole-based anti-inflammatory agents. While direct comparative studies are limited, we can evaluate their efficacy based on their unique mechanism and available data.
Table 1: Comparison of Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Class | Target(s) | In Vitro/In Vivo Model | Key Findings | Reference |
| This compound-benzimidazole hybrid | Galectin-8N | MDA-MB-231 cell line | Reduced secretion of IL-6 and IL-8; Kd of 48 μM for galectin-8N.[1][3] | [1][3] |
| Benzimidazole-Phthalimide hybrids | COX-1, COX-2, 5-LOX, 15-LOX, TNF-α | In vitro enzyme assays, LPS-induced TNF-α secretion in RAW264.7 cells | Compound 3j showed multi-target inhibition with IC50 values of 9.85 µM (COX-1), 1.00 µM (COX-2), 0.32 µM (5-LOX), and 1.02 µM (15-LOX).[4] | [4] |
| Mannosylated Benzimidazole derivative | Not specified (likely COX pathway) | Carrageenan-induced paw edema in rats | Exhibited a 72% reduction in edema, comparable to diclofenac (73% reduction).[5] | [5] |
| 2-Methyl-N-substituted-benzimidazoles (Sugar Conjugates) | Not specified | Not specified | Several compounds showed significant anti-inflammatory and analgesic activities.[6][7] | [6][7] |
| General Benzimidazole Derivatives | COX-1, COX-2 | In vitro COX inhibition assays | A synthesized derivative, BIZ-4, showed excellent inhibition of both COX-1 and COX-2 with an IC50 < 1mM.[8] | [8] |
From the data, it is evident that while many benzimidazole hybrids demonstrate potent anti-inflammatory activity through inhibition of traditional targets like COX enzymes, this compound-benzimidazole hybrids offer a novel and selective mechanism by targeting galectin-8N. This could translate to a more favorable safety profile, a critical aspect of anti-inflammatory drug development.
Experimental Protocols
To facilitate the evaluation and comparison of these compounds, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Cytokine Secretion in MDA-MB-231 Cells
This protocol is based on the evaluation of the this compound-benzimidazole hybrid as a galectin-8N inhibitor.[1][2][3]
-
Cell Culture: MDA-MB-231 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of the this compound-benzimidazole hybrid or a vehicle control.
-
Induction of Inflammation: Inflammation can be induced by a suitable stimulus if required, although in the cited study, the basal cytokine secretion was measured.
-
Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as IL-6 and IL-8 in the supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine secretion in treated cells is calculated relative to the vehicle control. Dose-response curves can be generated to determine the IC50 value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the in vivo anti-inflammatory activity of novel compounds.[5]
-
Animal Model: Wistar or Sprague-Dawley rats are typically used. Animals are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (e.g., mannosylated benzimidazole derivative), a standard drug (e.g., diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific period (e.g., 1 hour) post-compound administration, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed anti-inflammatory mechanism of this compound-benzimidazole hybrids.
Caption: General workflow for evaluating anti-inflammatory agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole scaffold based hybrid molecules for various inflammatory targets: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design of benzimidazole sugar conjugates: synthesis, SAR and in vivo anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. ijcrt.org [ijcrt.org]
A Researcher's Guide to Competitive Fluorescence Polarization Assays for Measuring Galectin Binding
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of competitive fluorescence polarization (FP) assays with alternative methods for characterizing galectin-ligand binding. Supported by experimental data, this document provides a framework for selecting the most suitable assay for your research needs.
Galectins, a family of β-galactoside-binding proteins, are crucial mediators in a host of cellular processes, including cell adhesion, signaling, and immune responses. Their involvement in pathological conditions such as cancer and inflammation has made them attractive targets for therapeutic intervention. Consequently, robust and efficient methods for quantifying galectin-ligand interactions are paramount for the discovery and development of novel inhibitors.
This guide focuses on the competitive fluorescence polarization assay, a powerful in-solution technique for measuring these interactions, and compares it with two common alternatives: the solid-phase enzyme-linked immunosorbent assay (ELISA)-type assay and isothermal titration calorimetry (ITC).
Principle of Competitive Fluorescence Polarization Assay
A competitive fluorescence polarization assay is a homogeneous technique used to determine the binding affinity of an unlabeled test compound (inhibitor) by measuring its ability to displace a fluorescently labeled ligand (probe) from a galectin's binding site. The principle is based on the differential rotation of the fluorescent probe in its free versus protein-bound state.
When a small, fluorescently labeled ligand is in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. However, when this probe binds to a much larger galectin molecule, its rotation slows significantly, resulting in a higher degree of polarization of the emitted light. In a competitive assay, a fixed concentration of galectin and fluorescent probe are incubated with varying concentrations of an unlabeled inhibitor. The inhibitor competes with the probe for binding to the galectin. As the concentration of a potent inhibitor increases, it displaces the fluorescent probe, causing a decrease in the overall fluorescence polarization. This dose-dependent decrease can be used to determine the inhibitor's potency, typically expressed as an IC50 value, which can then be used to calculate the dissociation constant (Kd).[1]
Comparison of Galectin Binding Assays
The selection of an appropriate assay for studying galectin-ligand interactions depends on several factors, including the specific research question, the properties of the interacting molecules, and the desired throughput and information. Below is a comparison of competitive FP, solid-phase assays, and ITC.
| Feature | Competitive Fluorescence Polarization (FP) Assay | Solid-Phase Assay (ELISA-type) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the change in rotational speed of a fluorescent probe upon binding to a protein in solution.[1] | Detects binding of a galectin to an immobilized ligand or vice versa, typically using an enzyme-conjugated antibody for detection. | Measures the heat change associated with the binding of two molecules in solution. |
| Format | Homogeneous (in-solution), no wash steps required.[1] | Heterogeneous, requires immobilization of one binding partner and multiple wash steps. | Homogeneous (in-solution), no immobilization or labeling required. |
| Throughput | High-throughput, suitable for screening large compound libraries. | Medium to high-throughput, amenable to automation. | Low-throughput, not suitable for primary screening. |
| Information Provided | Binding affinity (IC50, Kd). | Apparent binding affinity (Kd,app), endpoint binding. | Complete thermodynamic profile (Kd, stoichiometry, enthalpy, entropy).[2] |
| Sample Consumption | Low protein and ligand consumption. | Moderate sample consumption. | High protein and ligand consumption.[2] |
| Advantages | Simple, rapid, and cost-effective for high-throughput screening.[1] | Widely available equipment, can be used with complex biological samples. | Provides a complete thermodynamic understanding of the binding event; considered a "gold standard" for affinity determination.[2] |
| Disadvantages | Requires a suitable fluorescent probe; potential for interference from fluorescent compounds or light scattering. | Immobilization can alter protein conformation and binding affinity; susceptible to non-specific binding. | Requires large amounts of pure, soluble protein and ligand; sensitive to buffer mismatch.[2] |
Quantitative Data Comparison
Direct comparison of binding affinities across different assay platforms can be challenging due to variations in experimental conditions and the inherent principles of each technique. However, the following table presents representative dissociation constants (Kd) for galectin-ligand interactions determined by different methods.
| Galectin | Ligand | Assay Method | Dissociation Constant (Kd) |
| Galectin-3 | Lactose | Isothermal Titration Calorimetry (ITC) | 110 µM |
| Galectin-3 | Various monosaccharide derivatives | Competitive Fluorescence Polarization | Low nM to µM range |
| Galectin-3 | Asialofetuin (ASF) | Solid-Phase Assay | 5.3 µM ± 1.0 µM |
Experimental Protocols
Competitive Fluorescence Polarization Assay
Objective: To determine the inhibitory potency (IC50) of a test compound for a galectin-ligand interaction.
Materials:
-
Purified galectin
-
Fluorescently labeled carbohydrate probe (e.g., fluorescein-labeled lactose)
-
Test compound (inhibitor)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Method:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the galectin in assay buffer.
-
Prepare a 2X stock solution of the fluorescent probe in assay buffer.
-
Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed volume of the 2X galectin and 2X fluorescent probe solutions to each well.
-
Add the serially diluted test compound to the wells. Include control wells with buffer only (for background) and wells with galectin and probe but no inhibitor (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Solid-Phase (ELISA-type) Binding Assay
Objective: To determine the apparent binding affinity of a galectin to an immobilized glycoprotein.
Materials:
-
Purified galectin
-
Glycoprotein (e.g., asialofetuin)
-
High-binding 96-well microplate
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against the galectin (e.g., anti-His-tag antibody if the galectin is His-tagged)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Method:
-
Coating:
-
Coat the wells of a 96-well plate with the glycoprotein solution overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer and then block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Galectin Incubation:
-
Wash the plate and add serial dilutions of the galectin to the wells. Incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate and add the primary antibody, followed by another incubation.
-
Wash the plate and add the enzyme-conjugated secondary antibody, followed by a final incubation.
-
-
Detection:
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the galectin concentration and fit the data to a saturation binding curve to determine the apparent Kd.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of a galectin-ligand interaction.
Materials:
-
Purified galectin
-
Ligand (e.g., carbohydrate inhibitor)
-
Identical, degassed buffer for both protein and ligand
-
Isothermal titration calorimeter
Method:
-
Sample Preparation:
-
Prepare the galectin solution at a known concentration in the sample cell.
-
Prepare the ligand solution at a higher, known concentration in the injection syringe. Both solutions must be in the same, degassed buffer.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired temperature.
-
Load the galectin solution into the sample cell and the ligand solution into the syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflow of a competitive fluorescence polarization assay.
References
The Impact of C-3 Substitution on D-Galactal Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of D-galactal and its C-3 substituted derivatives, supported by experimental data. The focus is on the emerging role of these compounds as selective inhibitors of galectin-8, a protein implicated in cancer and inflammation.
Introduction
This compound, an unsaturated carbohydrate, has historically been recognized as an inhibitor of β-D-galactosidase.[1][2][3] However, recent research has pivoted towards exploring its derivatives as modulators of specific biological pathways, particularly those involving galectins.[1] Galectins are a family of β-galactoside-binding proteins that play crucial roles in inflammation, tumor progression, and immune responses.[1] Galectin-8, in particular, has emerged as an attractive therapeutic target due to its involvement in tumor growth and metastasis.[4][5][6] This has spurred the development of C-3 substituted this compound derivatives as selective ligands for the N-terminal domain of galectin-8 (galectin-8N).[4][5]
Comparative Bioactivity Data
The substitution at the C-3 position of this compound has a profound impact on its binding affinity and selectivity for galectin-8N. The following tables summarize the quantitative data from comparative studies.
Table 1: Binding Affinities of this compound Derivatives for Galectin-8N
| Compound | Target | Dissociation Constant (Kd) (μM) | Selectivity over Galectin-3 |
| This compound | Galectin-8N | ~240 | - |
| This compound-benzimidazole hybrid (6a) | Galectin-8N | 48 | 15-fold |
| Quinoline-galactal derivative | Galectin-8N | - | - |
Data sourced from a competitive fluorescence polarization assay.[1]
Table 2: Functional Activity - Inhibition of Pro-inflammatory Cytokine Secretion
| Compound | Cell Line | Cytokine | Concentration (μM) | % Inhibition |
| This compound-benzimidazole hybrid (6a) | MDA-MB-231 | IL-6 | 100 | ~65% |
| This compound-benzimidazole hybrid (6a) | MDA-MB-231 | IL-8 | 100 | ~55% |
| This compound-benzimidazole hybrid (6a) | MDA-MB-231 | IL-6 | 10 | ~15% |
| This compound-benzimidazole hybrid (6a) | MDA-MB-231 | IL-8 | 10 | ~20% |
Data from a functional assay using the MDA-MB-231 human breast cancer cell line.[4][6] The observed effects were not a result of direct cytotoxicity, as confirmed by MTS assays.[4][6]
Experimental Protocols
Synthesis of C-3 Substituted this compound Derivatives
The synthesis of C-3 substituted this compound derivatives is typically achieved through the alkylation of the O-3 position.[4]
-
Stannylene-mediated 3-O-activation: this compound is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.[1]
-
Alkylation: The activated intermediate is then reacted with functionalized methyl chlorides, such as benzimidazolylmethyl chlorides or quinolylmethyl chlorides, to introduce the desired substituent at the C-3 position.[1][4]
-
Hydrolysis: For derivatives containing an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate, which often exhibits improved biological activity.[1][4]
Competitive Fluorescence Polarization Assay for Galectin Binding
This assay is used to determine the binding affinities of the this compound derivatives for various galectins.
-
A fluorescently labeled carbohydrate ligand with known affinity for the galectin is used.
-
In the absence of a competitor, the fluorescent ligand binds to the galectin, resulting in a high fluorescence polarization value.
-
The C-3 substituted this compound derivatives are added as competitors.
-
If the derivative binds to the galectin, it displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
The dissociation constants (Kd) are calculated by measuring the concentration of the derivative required to inhibit the binding of the fluorescent ligand by 50%.[4]
Functional Assay for Cytokine Secretion
This assay assesses the anti-inflammatory potential of the this compound derivatives in a cellular context.[1]
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an appropriate medium.
-
Treatment: The cells are treated with varying concentrations of the this compound derivatives.[1]
-
Incubation: The treated cells are incubated for a specific duration to allow for changes in cytokine secretion.[1]
-
Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.[1]
-
Quantification: The levels of pro-inflammatory cytokines, such as IL-6 and IL-8, in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
Visualizing the Impact of C-3 Substitution
Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of C-3 substituted this compound derivatives are believed to be mediated by their inhibition of galectin-8.[1] By binding to the N-terminal domain of galectin-8, these compounds can disrupt its downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The ineffectiveness of analogs of this compound as competitive inhibitors of, and substrates for, beta-D-galactosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slow binding of this compound, a "reversible" inhibitor of bacterial beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for D-Galactal: A Comprehensive Guide
For immediate release: This guide provides essential safety, handling, and disposal information for D-Galactal, ensuring the safety of laboratory personnel and adherence to chemical waste management protocols. The following procedures are intended for researchers, scientists, and drug development professionals.
This compound is a versatile building block in the synthesis of oligosaccharides.[1][2] Due to its chemical nature, proper handling and disposal are critical to maintain a safe laboratory environment and comply with regulatory standards. While its toxicological properties have not been fully investigated, it is known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, treating this compound as a hazardous chemical waste is the standard and required practice.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below, allowing for quick reference and assessment.[1][3][6]
| Property | Value |
| Molecular Formula | C₆H₁₀O₄[1][3] |
| Molecular Weight | 146.14 g/mol [1][3] |
| Appearance | White crystalline solid/powder[1] |
| Melting Point | 92-102 °C[1][6] |
| Boiling Point | 325.5 °C at 760 mmHg[1] |
| Flash Point | 150.7 °C[1] |
| Density | 1.414 g/cm³[1] |
| Solubility | Soluble in water, DMSO, and DMF; slightly soluble in methanol and acetonitrile.[1][6] |
| Stability | Moisture sensitive[1] |
| CAS Number | 21193-75-9[1][3] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as an irritant.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.
| Hazard Classification | GHS Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3][5] |
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[7] |
| Hand Protection | Nitrile or neoprene gloves; inspect for integrity before use.[7] |
| Skin and Body | A standard, fully-buttoned laboratory coat.[7] |
| Respiratory | Not generally required with adequate ventilation. A NIOSH-approved respirator with a particulate filter is necessary if dust is generated or ventilation is poor.[7] |
Standard Operating Procedure for this compound Disposal
The primary method for disposing of this compound is through a licensed environmental waste disposal service.[7] Never dispose of this compound or its solutions down the sanitary sewer.[8]
Step 1: Segregation and Waste Collection
-
Solid Waste: Collect all solid this compound, along with any contaminated disposable materials such as weighing papers, paper towels, and gloves, in a designated, leak-proof, and clearly labeled solid chemical waste container.[7] Do not mix with other incompatible waste streams.[7]
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled liquid chemical waste container.[7] Halogenated and non-halogenated solvent wastes should be segregated.[9]
Step 2: Container Labeling
-
The waste container must be clearly and securely labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] Include any solvents present in liquid waste containers.
Step 3: On-site Storage
-
Securely seal the waste container.
-
Store the container in a designated satellite accumulation area within the laboratory.[7]
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.[7]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[7]
-
Do not overfill containers; fill to no more than 90% capacity.[10]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
Step 1: Immediate Response
-
Evacuate and Ventilate: For large spills or spills in poorly ventilated areas, evacuate the immediate vicinity and ensure adequate ventilation.[7]
-
Alert Personnel: Inform colleagues and the laboratory supervisor of the spill.
Step 2: Containment and Cleanup
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Solid Spills: Carefully sweep or scoop the material to avoid creating dust.[7]
-
Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][7]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[7]
Step 3: Decontamination
-
Thoroughly clean the spill area with soap and water.[7]
-
Dispose of all cleaning materials as hazardous waste.
Step 4: Final Reporting
-
Report the incident to your EHS department according to your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. Cas 21193-75-9,this compound | lookchem [lookchem.com]
- 2. This compound | 21193-75-9 [m.chemicalbook.com]
- 3. This compound | C6H10O4 | CID 2734735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Page loading... [wap.guidechem.com]
- 6. synthose.com [synthose.com]
- 7. benchchem.com [benchchem.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
Personal protective equipment for handling D-Galactal
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-Galactal in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.
Hazard Assessment
This compound is a compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not fully available, existing information on this compound and structurally related compounds indicates the following potential risks:
-
Skin and Eye Irritation : this compound is known to cause skin irritation and serious eye irritation[1][2][3].
-
Respiratory Tract Irritation : Inhalation of this compound may lead to respiratory tract irritation[1][2][3][4].
-
Unknown Hazards : The toxicological properties of this compound have not been fully investigated, so it is prudent to handle it as a potentially hazardous substance[1][4].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn at all times. A face shield offers additional protection against splashes and is recommended when handling larger quantities or during procedures with a higher risk of splashing[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated. Do not wear gloves outside the laboratory area[1]. |
| Skin and Body Protection | Laboratory coat (fully buttoned) | A standard laboratory coat should always be worn. For handling larger volumes, a chemical-resistant apron is recommended for additional protection[1]. |
| Respiratory Protection | NIOSH-approved respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. A respirator may be necessary if dust or aerosols are generated[1][5]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered[6].
-
Verify that an eyewash station and a safety shower are readily accessible[4].
-
Have all necessary PPE, as detailed in the table above, readily available and in good condition.
2. Handling and Use:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation[1][4].
-
When weighing and transferring the solid compound, use appropriate tools like spatulas to avoid generating dust[1][6].
-
After handling, wash hands and any exposed skin thoroughly[3][4].
3. Storage:
-
Keep the container in a cool, dry, and well-ventilated area, with a recommended storage temperature between 2°C and 8°C[7][8][9].
-
Store away from incompatible materials such as strong oxidizing agents[10].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste : Collect any solid waste contaminated with this compound, such as used weighing paper and contaminated gloves, in a designated, clearly labeled, and sealed hazardous waste container[1][5].
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container specifically for liquid chemical waste[1][5].
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[5].
-
Keep waste containers sealed when not in use and store them in a designated satellite accumulation area within the laboratory[5].
3. Final Disposal:
-
The primary method for disposal is to treat this compound as chemical waste to be collected by a licensed environmental waste disposal company[5].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste, following all institutional and local regulations[5].
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H10O4 | CID 2734735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 21193-75-9 | MG00832 | Biosynth [biosynth.com]
- 8. synthose.com [synthose.com]
- 9. D-半乳糖烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
